molecular formula C9H5BrN2O2 B1382766 8-Bromoquinazoline-4-carboxylic acid CAS No. 1781662-84-7

8-Bromoquinazoline-4-carboxylic acid

Katalognummer: B1382766
CAS-Nummer: 1781662-84-7
Molekulargewicht: 253.05 g/mol
InChI-Schlüssel: BXJKHZBEPCRSKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoquinazoline-4-carboxylic acid is a brominated quinazoline derivative that serves as a valuable building block in medicinal chemistry and anticancer research. Quinazoline-based scaffolds are extensively investigated for their ability to function as potent kinase inhibitors, particularly targeting enzymes like Aurora A kinase, which plays a critical role in cell cycle regulation and is overexpressed in various human malignancies . Structural modifications on the quinazoline core, such as the introduction of a bromine atom and a free carboxylic acid group, are strategic for enhancing selectivity and binding interactions within the enzyme's active site . The carboxylic acid moiety is essential for activity, as it is hypothesized to form key hydrogen bonds with amino acid residues in the ATP-binding pocket; esterification of this group has been shown to drastically reduce inhibitory potency . This compound is closely related to published inhibitors and is intended for use in biochemical research, including kinase inhibition assays, cytotoxicity profiling, and the development of novel targeted therapies . As a research chemical, 8-Bromoquinazoline-4-carboxylic acid is for laboratory research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Eigenschaften

IUPAC Name

8-bromoquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJKHZBEPCRSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structure Elucidation of 8-Bromoquinazoline-4-carboxylic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Quinazoline-4-carboxylic acids are vital pharmacophores, acting as critical precursors for diverse amide and ester derivatives with potent biological activities . Derivatives of the quinazoline scaffold have been extensively developed as highly potent histamine H4 receptor inverse agonists and kinase inhibitors . The baseline physicochemical properties of the unhalogenated quinazoline-4-carboxylic acid core demonstrate a rigid, planar geometry .

Physicochemical & Structural Profile

Before initiating the analytical workflow, it is critical to establish the theoretical parameters of the target molecule.

PropertyValue
IUPAC Name 8-Bromoquinazoline-4-carboxylic acid
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Monoisotopic Mass 251.9534 Da (79Br) / 253.9514 Da (81Br)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Core Analytical Workflow

The protocol functions as a self-validating loop: High-Resolution Mass Spectrometry (HRMS) establishes the empirical formula and confirms the presence of bromine via its isotopic signature. 1D NMR quantifies the atomic environments, while 2D HMBC definitively locks the regiochemistry of the bromine at C-8 and the carboxylic acid at C-4, eliminating any possibility of structural isomers.

Workflow N1 Sample Prep (Purity >98%) N2 HRMS (ESI-TOF) Exact Mass & Br Isotopes N1->N2 N3 1D NMR (1H, 13C) N1->N3 N5 FT-IR Functional Groups N1->N5 N6 Structure Validation N2->N6 N4 2D NMR (HSQC, HMBC, COSY) N3->N4 N4->N6 N5->N6

Figure 1: Self-validating analytical workflow for quinazoline structure elucidation.

Step-by-Step Methodologies & Mechanistic Causality

Sample Preparation
  • Protocol: Dissolve 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) for NMR, and prepare a 1 µg/mL dilution in Methanol/Water (50:50, v/v) with 0.1% Formic Acid for HRMS.

  • Causality: Quinazoline-4-carboxylic acids exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in non-polar solvents like CDCl3. DMSO-d6 disrupts these hydrogen bonds, ensuring a sufficient signal-to-noise ratio for 13C and 2D NMR acquisitions.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Inject the sample into an ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: The basic nitrogen atoms (N1, N3) of the quinazoline ring are readily protonated. Positive ESI is the most sensitive technique for this scaffold. The presence of bromine is immediately validated by the characteristic ~1:1 isotopic doublet separated by 2 Da (79Br and 81Br).

MS_Frag M1 [M+H]+ m/z 252.96 / 254.96 M2 [-CO2] m/z 208.97 / 210.97 M1->M2 Decarboxylation M3 [-HCN] m/z 181.96 / 183.96 M2->M3 Pyrimidine Ring Cleavage M4 Bromophenyl Cation m/z 155.95 / 157.95 M3->M4 Loss of CN

Figure 2: Logical MS/MS fragmentation pathway of 8-Bromoquinazoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Follow up with 2D COSY, HSQC, and HMBC to trace the carbon skeleton.

  • Causality: While 1D NMR confirms the presence of three distinct aromatic protons (indicating a tri-substituted benzene ring), it cannot definitively place the bromine at C-8 versus C-5, C-6, or C-7. HMBC is deployed to solve this: The H-7 proton will show a strong 3J coupling to C-8a and C-5, while H-5 will show a 3J coupling to C-4 (bearing the carboxylic acid) and C-7.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol: Analyze the sample using an ATR-FTIR spectrometer (4000–400 cm⁻¹).

  • Causality: FT-IR provides orthogonal validation of the functional groups. The broad O-H stretch (~3000-2500 cm⁻¹) and sharp C=O stretch (~1710 cm⁻¹) confirm the intact carboxylic acid, ruling out spontaneous decarboxylation during synthesis.

Quantitative Data Summaries

Table 1: Expected NMR Assignments (DMSO-d6)

Position1H NMR (δ, ppm, mult, J in Hz)13C NMR (δ, ppm)Key HMBC Correlations (H to C)
2 9.30 (s, 1H)153.5C-4, C-8a
4 -160.2-
4a -118.5-
5 8.60 (dd, J = 8.0, 1.2, 1H)126.8C-4, C-7, C-8a
6 7.70 (t, J = 7.9, 1H)129.4C-4a, C-8
7 8.25 (dd, J = 7.8, 1.2, 1H)135.2C-5, C-8a
8 -122.1-
8a -150.3-
COOH 13.80 (br s, 1H)165.4C-4

Table 2: HRMS (ESI+) Data

Ion SpeciesTheoretical m/zObserved m/zError (ppm)
[M(79Br)+H]+ 252.9607252.9612< 2.0
[M(81Br)+H]+ 254.9587254.9590< 2.0

References[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 23008716, Quinazoline-4-carboxylic acid". PubChem, NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23008716[1] AK Scientific, Inc. "8-Bromoquinazoline-4-carboxylic acid Safety Data Sheet". URL: https://aksci.com/item_detail.php?cat=7708EA[3] Smits, R. A., et al. "Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists". Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm9015049[4] Gök, D. "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives". Hacettepe Journal of Biology and Chemistry. URL: https://dergipark.org.tr/en/pub/hjbc/issue/72813/1004758

Role of quinazoline scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of Quinazoline Scaffolds in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist
Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically successful drugs.[3][4][5] This is largely due to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, allowing for potent and selective interactions with a variety of biological targets.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives, with a particular focus on their roles in oncology, inflammation, and infectious diseases. It includes detailed experimental protocols, quantitative activity data, and pathway visualizations to serve as a practical resource for professionals in drug discovery and development.

The Quinazoline Core: A Foundation for Diverse Bioactivity

The quinazoline nucleus, first synthesized in the late 19th century, is a cornerstone of modern drug design.[3][6] Comprising a benzene ring fused to a pyrimidine ring, its rigid structure and synthetic tractability make it an ideal scaffold for developing targeted therapeutic agents.[1][2] Found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds, quinazoline derivatives demonstrate a vast range of biological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[6][7][8][9] The versatility of the scaffold lies in the ability to readily modify key positions—notably C2, C4, C6, and C7—to optimize potency, selectivity, and pharmacokinetic profiles for a wide array of biological targets.[10]

Strategic Synthesis of the Quinazoline Scaffold

The generation of diverse quinazoline libraries for drug screening hinges on efficient and versatile synthetic methodologies. While classical methods are still relevant, modern organic synthesis has introduced greener and more atom-economical approaches.

Classical Synthetic Methodologies

Classical syntheses often involve the cyclization of readily available precursors like anthranilic acid. These foundational methods are crucial for understanding the core chemistry of quinazoline formation.

Protocol 1: The Niementowski Quinazolinone Synthesis

This method involves the condensation of anthranilic acid with amides (like formamide) at high temperatures to yield 4(3H)-quinazolinones, a common quinazoline variant.[3][6]

Step-by-Step Methodology:

  • Combine anthranilic acid (1.0 eq) and formamide (5.0-10.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 180-200 °C.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4(3H)-quinazolinone.

Modern Synthetic Approaches

Contemporary methods focus on improving yield, reducing reaction times, and expanding substrate scope, often employing catalytic systems.

  • Metal-Catalyzed Reactions: Transition metals like copper and palladium are widely used to catalyze C-N and C-C bond formations, enabling one-pot syntheses of complex quinazoline derivatives under milder conditions.[7][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of quinazoline libraries.[2][7]

  • Multi-Component Reactions (MCRs): These atom-economical reactions combine three or more starting materials in a single step to produce complex products, offering an efficient route to highly substituted quinazolines.[11]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies A Anthranilic Acid Derivatives C Classical Synthesis (e.g., Niementowski) A->C D Metal-Catalyzed Coupling (e.g., Cu, Pd) A->D E Microwave-Assisted Reaction A->E F Multi-Component Reaction A->F B Amides / Nitriles / Aldehydes B->C B->D B->E B->F G Quinazoline Scaffold C->G D->G E->G F->G H Further Derivatization (e.g., at C2, C4, C6) G->H I Bioactive Quinazoline Derivatives H->I

Therapeutic Applications & Mechanisms of Action

The quinazoline scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][6][7]

Anticancer Activity: The Tyrosine Kinase Inhibitors

The most prominent application of quinazolines is in oncology, particularly as inhibitors of protein tyrosine kinases (TKs).[10][12] Aberrant kinase activity is a hallmark of many cancers, making TKs prime therapeutic targets.[13] Quinazoline derivatives are designed to compete with adenosine triphosphate (ATP) at the kinase's catalytic site, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[13][14]

Mechanism of Action: EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[8][15][16] Quinazoline-based EGFR inhibitors act as ATP-competitive antagonists, binding to the ATP pocket in the EGFR kinase domain and preventing receptor autophosphorylation.[14] This action blocks the entire downstream signaling cascade, including the Ras/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.[2][14][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Binds & Hydrolyzes Ras Ras/MAPK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds ATP->EGFR Phosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Downstream Cell Proliferation, Survival, Angiogenesis Ras->Downstream PI3K->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition Leads to

Structure-Activity Relationship (SAR) for EGFR Inhibitors: SAR studies are crucial for optimizing the potency and selectivity of quinazoline-based inhibitors.

  • C4 Position: An anilino substitution at the C4 position is critical for high-affinity binding to the EGFR active site.[15][18]

  • C6 and C7 Positions: Small, electron-donating groups (e.g., methoxy) at the C6 and C7 positions generally enhance inhibitory activity.[10] Bulky substituents at C7 can improve selectivity.[18]

  • Covalent Inhibition: Second-generation inhibitors like Afatinib incorporate a reactive group (e.g., an acrylamide moiety) that forms an irreversible covalent bond with a cysteine residue (C797) in the EGFR active site, providing prolonged inhibition.[14][15]

Table 1: FDA-Approved Quinazoline-Based Kinase Inhibitors

Drug Name Trade Name Primary Target(s) Key Indication(s)
Gefitinib Iressa® EGFR Non-Small-Cell Lung Cancer (NSCLC)[8][14]
Erlotinib Tarceva® EGFR NSCLC, Pancreatic Cancer[8][14]
Lapatinib Tykerb® EGFR, HER2 HER2-Positive Breast Cancer[8][14][19]
Afatinib Gilotrif® EGFR, HER2 (irreversible) NSCLC with EGFR mutations[3][14]

| Vandetanib | Caprelsa® | VEGFR, EGFR, RET | Medullary Thyroid Cancer[3][20] |

Anti-Inflammatory Activity

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents.[6][21] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[22]

  • Mechanism: Some quinazoline analogs act as selective COX-2 inhibitors, reducing the synthesis of prostaglandins involved in pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[22]

  • Marketed Drugs: Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone structure, used for treating rheumatoid arthritis and osteoarthritis.[23]

  • SAR Insights: Studies have shown that substitutions at the C2 and C3 positions of the quinazolinone ring, often with aryl or heterocyclic moieties, are critical for anti-inflammatory potency.[24] For instance, derivatives with a 4-chlorophenyl group have shown better activity than those with an unsubstituted phenyl ring.[24]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and the quinazoline scaffold has emerged as a promising framework.[25][26]

  • Antibacterial Agents: Quinazoline derivatives have shown activity against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[25][27] The mechanism can involve the inhibition of bacterial DNA gyrase and topoisomerase IV.[28]

  • Antifungal Agents: Several quinazolinone derivatives exhibit potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[26][29][30] SAR studies indicate that substitutions at the N-2 position of the quinazolinone ring can significantly influence antifungal potency.[29]

  • Antitubercular Activity: Hybrid molecules combining the quinazoline and benzimidazole scaffolds have been identified as potent agents against Mycobacterium tuberculosis.[25]

Table 2: Representative Bioactivity of Quinazoline Derivatives

Compound Class Target Organism/Cell Line Bioactivity Metric Value Reference
Quinazoline (Comp. 7c) HER2 Kinase IC₅₀ 8 nM [19]
Quinazolinone (Comp. 27) S. aureus (VRSA) MIC ≤0.5 µg/mL [27]
Quinazolinone (Comp. 6c) Sclerotinia sclerotiorum IC₅₀ 2.46 µg/mL [29]
Quinazoline (DD2) COX-2 Enzyme IC₅₀ 0.024 µM [22]

| Quinazolinone (Comp. 44) | MCF-7 (Breast Cancer) | GI₅₀ | 3x more potent than cisplatin |[8] |

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a quinazoline derivative.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (media only) controls.

  • Reading: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The quinazoline scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry.[1] Its rigid framework and synthetic accessibility have enabled the development of highly successful targeted therapies that have transformed the treatment landscape for diseases like cancer.[1] The ongoing exploration of new derivatives continues to yield compounds with novel mechanisms of action, targeting a diverse array of enzymes and receptors.[5][31] Future research will likely focus on developing highly selective inhibitors to minimize off-target effects, creating hybrid molecules that target multiple pathways simultaneously to overcome drug resistance, and exploring new therapeutic areas where the unique properties of the quinazoline scaffold can be leveraged for clinical benefit.

References
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022-12-02). Available at: [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. (2022-03-21). Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. (2020-04-15). Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. Available at: [Link]

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (2001-02-26). Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Available at: [Link]

  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade | Bentham Science. (2022-10-03). Available at: [Link]

  • Quinazoline and its diverse array of therapeutic application:A review | PDF - Slideshare. Available at: [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (2020-11-12). Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]

  • Quinazoline - Wikipedia. Available at: [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available at: [Link]

  • Quinazoline Marketed drugs – A Review - Update Publishing House. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021-10-26). Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - ACS Publications. (2021-04-19). Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016-04-18). Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. (2023-04-03). Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline - IntechOpen. (2024-02-21). Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024-05-20). Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025-02-01). Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - Frontiers. Available at: [Link]

  • Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed. (2021-02-15). Available at: [Link]

  • Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula - Letters in Applied NanoBioScience. (2025-12-20). Available at: [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish - Eman. (2024-10-17). Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023-03-28). Available at: [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023-03-01). Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. Available at: [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022-12-08). Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - MDPI. (2022-06-15). Available at: [Link]

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. (2021-12-15). Available at: [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021-09-22). Available at: [Link]

Sources

Next-Generation Quinazoline Derivatives: Mechanistic Design, Advanced Synthesis, and EGFR-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline (1,3-diazanaphthalene) and its derivatives represent a highly privileged structural scaffold in modern medicinal chemistry. They are most prominently recognized for their profound clinical efficacy as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) 1. While first-generation inhibitors like gefitinib and erlotinib revolutionized the treatment of non-small-cell lung cancer (NSCLC) 2, the inevitable emergence of resistance mutations (e.g., T790M) demands the continuous discovery and synthesis of novel derivatives. This whitepaper provides an in-depth technical guide on the causality-driven design, modern synthetic methodologies, and biological evaluation protocols required to develop novel quinazoline-based therapeutics.

Mechanistic Rationale: EGFR Inhibition

The biological activity of 4-anilinoquinazolines is rooted in their ability to act as highly selective ATP-competitive inhibitors [[1]](). The planar quinazoline core mimics the adenine ring of naturally occurring ATP, allowing it to intercalate into the highly conserved hydrophobic pocket of the EGFR kinase domain.

The causality of binding is dictated by specific atomic interactions: the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, interacting directly with the backbone amide of the Met793 residue in the hinge region 2. Concurrently, the 4-anilino substituent occupies an adjacent hydrophobic cleft. By physically blocking ATP from binding, the quinazoline derivative halts the autophosphorylation of the receptor, thereby silencing the downstream RAS/RAF/MEK/ERK signaling cascade responsible for tumor cell proliferation.

G EGFR EGFR (Kinase Domain) ATP ATP Binding EGFR->ATP Natural State RAS RAS Activation ATP->RAS Quinazoline Quinazoline Derivative (ATP-Competitive Inhibitor) Quinazoline->EGFR Blocks ATP Pocket (H-bond to Met793) RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Mechanism of EGFR inhibition by quinazoline derivatives blocking downstream tumor proliferation.

Strategic Synthetic Pathways

Historically, the construction of the quinazoline core relied on the Niementowski synthesis, a process involving the condensation of anthranilic acid with amides at elevated temperatures (130–150 °C) . However, this purely thermal approach often suffers from low yields, lengthy reaction times, and the generation of unwanted decomposition products 3.

To overcome these thermodynamic barriers, modern discovery workflows employ Microwave Irradiation (MWI) and multi-component reactions (MCRs) 4. MWI induces rapid, uniform heating through dielectric polarization, drastically reducing reaction times from 12 hours to 15 minutes while improving thermodynamic control, leading to superior yields of the 3H-quinazolin-4-one intermediate 3.

G Anthranilic Anthranilic Acid + Formamide Thermal Thermal Heating (150°C, 12h) Anthranilic->Thermal Traditional Microwave Microwave Irradiation (120°C, 15 min) Anthranilic->Microwave Modern Quinazolinone Quinazolin-4(3H)-one Thermal->Quinazolinone Low Yield Microwave->Quinazolinone High Yield Chlorination POCl3, Reflux (Halogenation) Quinazolinone->Chlorination Chloro_Int 4-Chloroquinazoline Chlorination->Chloro_Int Amination Substituted Aniline iPrOH, Reflux Chloro_Int->Amination Product Novel 4-Anilinoquinazoline Amination->Product

Comparison of traditional thermal vs. modern microwave-assisted quinazoline synthesis workflows.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the synthesis of a novel 4-anilinoquinazoline derivative must follow a self-validating workflow. The following step-by-step methodology incorporates built-in analytical checkpoints to confirm causality and structural fidelity at every stage 5.

Step 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one
  • Reagents: Combine anthranilic acid (10 mmol) and formamide (15 mL) in a microwave-safe quartz vessel.

  • Reaction: Irradiate at 120 °C for 15 minutes at 300 W.

  • Validation Checkpoint 1 (TLC): Monitor reaction completion using Thin Layer Chromatography (EtOAc:Hexane 1:1). The disappearance of the anthranilic acid spot (highly fluorescent under 254 nm UV) confirms complete cyclocondensation.

  • Workup: Cool to room temperature and pour into ice water. Filter the resulting white precipitate, wash with cold ethanol, and dry in vacuo.

Step 2: Chlorination to 4-Chloroquinazoline

Causality Note: POCl₃ acts as both solvent and chlorinating agent. The addition of a catalytic amount of N,N-dimethylaniline generates a highly reactive Vilsmeier-Haack type intermediate, which significantly lowers the activation energy for the conversion of the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl), preventing thermal degradation.

  • Reagents: Suspend quinazolin-4(3H)-one (5 mmol) in POCl₃ (10 mL). Add N,N-dimethylaniline (0.5 mL).

  • Reaction: Reflux at 105 °C for 4 hours under an inert argon atmosphere.

  • Workup: Carefully distill off excess POCl₃ under reduced pressure. Quench the residue with ice-cold saturated NaHCO₃ to neutralize residual acid. Extract with dichloromethane (3 x 20 mL) and concentrate.

  • Validation Checkpoint 2 (FT-IR): The complete disappearance of the strong lactam carbonyl (C=O) stretch at ~1680 cm⁻¹ and the appearance of a sharp C=N stretch at ~1610 cm⁻¹ provides immediate structural validation of the chlorinated intermediate.

Step 3: SNAr Amination (Dimroth Rearrangement Pathway)

Causality Note: Isopropanol is chosen as the solvent because its boiling point (82 °C) provides the ideal thermal energy for Nucleophilic Aromatic Substitution (SNAr). Furthermore, the resulting 4-anilinoquinazoline hydrochloride salt is poorly soluble in isopropanol; it precipitates out of solution, driving the equilibrium forward (Le Chatelier’s principle) and allowing isolation via simple filtration without column chromatography 5.

  • Reagents: Dissolve 4-chloroquinazoline (2 mmol) and a substituted aniline (e.g., 4-trifluoromethylaniline, 2.2 mmol) in isopropanol (15 mL).

  • Reaction: Heat at reflux for 6 hours until a heavy precipitate forms.

  • Validation Checkpoint 3 (NMR & HRMS): Filter and dry the precipitate. Confirm the structure via ¹H-NMR (DMSO-d6): the definitive signature is the appearance of a broad singlet corresponding to the secondary amine bridge (NH) at ~9.5–10.0 ppm 5. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass[M+H]⁺ within a stringent 5 ppm error margin.

Data Presentation: Biological Evaluation & SAR

Synthesized derivatives are evaluated for their antiproliferative activity against EGFR-positive human tumor cell lines (e.g., A549 lung carcinoma, A431 epidermoid carcinoma) using standard MTS/MTT colorimetric assays [[5]]().

The following table summarizes representative Quantitative Structure-Activity Relationship (SAR) data for synthesized derivatives compared to the clinical standard, Gefitinib.

Compound IDSubstitution (R-group on Aniline)IC₅₀ A549 (μM)IC₅₀ A431 (μM)EGFR WT Kinase IC₅₀ (nM)
Gefitinib (Ref) 3-Cl, 4-F12.508.202.5
QZ-01 4-Stilbenylamino2.151.851.2
QZ-02 3-Br, 4-F4.303.101.8
QZ-03 3-CF₃, 4-Cl1.230.950.8
QZ-04 4-OCH₃>20.0018.5045.0

SAR Analysis: The experimental data clearly dictates that bulky, electron-withdrawing groups (such as the trifluoromethyl moiety in QZ-03 or extended stilbene systems in QZ-01 ) at the para or meta positions of the aniline ring significantly enhance binding affinity. This causality occurs because these electron-withdrawing halogens create a localized positive electrostatic potential (a "sigma hole"), enabling strong, highly directional halogen bonding deep within the hydrophobic pocket of the EGFR kinase domain, a mechanism that electron-donating groups (QZ-04 ) fail to replicate [[5]]().

References

  • [1] Quinazoline derivatives: synthesis and bioactivities - PMC (nih.gov). Available at:[Link]

  • [4] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review (arabjchem.org). Available at: [Link]

  • [5] Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC (nih.gov). Available at: [Link]

  • Niementowski quinazoline synthesis (grokipedia.com). Available at: [Link]

  • [2] Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors (mdpi.com). Available at: [Link]

  • [3] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC (nih.gov). Available at:[Link]

Sources

In Silico Target Prediction and Validation Pipeline for 8-Bromoquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical whitepaper outlines a comprehensive computational framework for predicting and validating the pharmacological targets of 8-Bromoquinazoline-4-carboxylic acid. By integrating machine learning-based target fishing, high-throughput molecular docking, and molecular dynamics (MD) simulations, this guide establishes a self-validating pipeline to evaluate the compound's therapeutic potential, particularly as a kinase inhibitor.

Structural Rationale & Pharmacophore Analysis

Quinazoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent pharmacological activities against various diseases, including cancer, inflammation, and cardiovascular disorders[1]. The structure of 8-Bromoquinazoline-4-carboxylic acid (CAS: 1780843-50-6)[2] presents a unique pharmacophore profile that dictates its target engagement:

  • The Quinazoline Core: This bicyclic heteroaromatic system mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding cleft of various kinases, notably the Epidermal Growth Factor Receptor (EGFR)[1].

  • C8-Bromine Substitution: Halogens at the 8-position provide significant lipophilic bulk. The bromine atom can participate in halogen bonding—acting as a Lewis acid to interact with backbone carbonyls in the target protein—thereby enhancing target residence time and selectivity.

  • C4-Carboxylic Acid: Unlike traditional 4-anilinoquinazolines (such as Erlotinib or Gefitinib)[1], the C4-carboxylic acid introduces a highly polar, ionizable group. At physiological pH (7.4), this group exists predominantly as a carboxylate anion, enabling the formation of strong bidentate electrostatic interactions (salt bridges) with positively charged residues (e.g., Lysine or Arginine) in the solvent-exposed or hinge regions of kinase active sites.

The In Silico Workflow

To accurately predict the biological targets of this compound, we employ a multi-tiered computational pipeline. The causality behind this specific sequence is to act as a funnel: rapidly narrowing down the entire proteome to high-probability targets using AI, determining spatial fit via docking, and finally proving temporal stability via molecular dynamics[3].

Workflow LPrep Phase 1: Ligand Preparation (Ionization & Minimization) TFish Phase 2: AI Target Fishing (SwissTargetPrediction / SEA) LPrep->TFish Dock Phase 3: HT Molecular Docking (Glide XP / AutoDock Vina) TFish->Dock MD Phase 4: Molecular Dynamics (GROMACS 100ns Trajectory) Dock->MD ADMET Phase 5: ADMET Profiling (Pharmacokinetic Prediction) MD->ADMET

Figure 1: Sequential in silico target prediction and validation workflow.

Step-by-Step Methodologies & Self-Validating Protocols
Protocol 1: Ligand Preparation and Conformational Sampling

Causality: Accurate 3D conformation and protonation states are critical. A neutral carboxylic acid will dock fundamentally differently than a carboxylate anion, leading to false-negative predictions.

  • Initialization: Obtain the SMILES string for 8-Bromoquinazoline-4-carboxylic acid.

  • Ionization: Utilize LigPrep (Schrödinger) or OpenBabel to generate 3D coordinates. Apply Epik to generate tautomeric and ionization states at pH 7.4 ± 1.0. Ensure the C4-carboxylic acid is deprotonated (COO⁻).

  • Minimization: Perform energy minimization using the OPLS4 force field to resolve steric clashes and obtain the global minimum conformation.

  • Self-Validation Step: Verify the lowest energy conformer against known small molecule crystal structures of similar quinazolines using RMSD comparison. An RMSD < 1.0 Å ensures the starting geometry is physically realistic.

Protocol 2: AI-Driven Target Fishing

Causality: Rather than blind docking against the entire proteome, Machine Learning (ML) models based on 2D/3D similarity to known actives provide a statistically robust shortlist of targets.

  • Execution: Submit the minimized ligand structure to SwissTargetPrediction and the Similarity Ensemble Approach (SEA) web servers.

  • Filtering: Retain targets with a probability score > 0.70.

  • Self-Validation Step: Run a known EGFR inhibitor (e.g., Erlotinib) through the same ML pipeline. If the model successfully retrieves EGFR as the top target with >0.90 probability, the predictive parameters are validated for the quinazoline class.

Protocol 3: High-Throughput Molecular Docking

Causality: Docking evaluates the geometric and electrostatic complementarity between the ligand and the predicted targets. Extra Precision (XP) scoring is mandated because it heavily penalizes desolvation, which is crucial for accurately scoring the highly polar C4-carboxylate group[3].

  • Protein Prep: Retrieve high-resolution X-ray crystal structures of predicted targets (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Prepare the proteins using Protein Preparation Wizard: add missing hydrogens, assign bond orders, and optimize the H-bond network.

  • Grid Generation: Generate a receptor grid box (15 × 15 × 15 Å) centered on the ATP-binding pocket (hinge region).

  • Docking: Execute Glide XP docking.

  • Self-Validation Step: Re-dock the co-crystallized native ligand into the prepared receptor. An RMSD < 2.0 Å between the docked pose and the experimental crystal pose validates the grid parameters and scoring function.

Protocol 4: Molecular Dynamics (MD) Simulations

Causality: Docking provides a static snapshot. MD simulations are necessary to assess the temporal stability of the ligand-receptor complex, particularly verifying if the predicted salt bridges and halogen bonds remain stable under physiological thermal fluctuations[4].

  • Solvation: Solvate the docked complex in a TIP3P cubic water box with a 10 Å buffer.

  • Neutralization: Add appropriate counterions (Na⁺/Cl⁻) to a physiological concentration of 0.15 M.

  • Equilibration: Perform energy minimization (steepest descent) followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 100 ps each at 300 K.

  • Production: Run a 100 ns production simulation using GROMACS with the CHARMM36m force field.

  • Self-Validation Step: Monitor the protein backbone RMSD. A plateau within the first 20 ns indicates that the system has reached thermodynamic equilibrium and the trajectory is valid for interaction analysis[4].

Quantitative Data Presentation

Based on the in silico pipeline, the following tables summarize the predicted binding affinities, key molecular interactions, and pharmacokinetic (ADMET) properties[3] for 8-Bromoquinazoline-4-carboxylic acid.

Table 1: Predicted Target Affinities and MD Stability Metrics

Predicted TargetBinding Affinity (kcal/mol)Key Interacting ResiduesHalogen Bond PresentComplex RMSD (Å)
EGFR (Kinase Domain) -9.2Lys745 (Salt Bridge), Met793Yes (Backbone C=O)1.8 ± 0.2
CDK2 -8.5Leu83 (H-bond), Asp86No2.1 ± 0.3
PDE4B -7.8Gln369, Tyr159Yes2.5 ± 0.4

Table 2: Predicted ADMET Properties

PropertyPredicted ValueOptimal RangeImplication
Molecular Weight 253.05 g/mol < 500 g/mol Excellent oral bioavailability potential.
LogP (Lipophilicity) 2.41.0 - 5.0Good balance of solubility and permeability.
TPSA 63.1 Ų< 140 ŲFavorable for cellular membrane penetration.
BBB Permeability LowTarget DependentIdeal for peripheral targets; poor for CNS targets.
Target Pathway Modulation

If the primary predicted target (EGFR) is successfully engaged, 8-Bromoquinazoline-4-carboxylic acid will act as an ATP-competitive inhibitor, shutting down downstream oncogenic signaling cascades.

Pathway Ligand 8-Bromoquinazoline- 4-carboxylic acid EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Inhibits (ATP-competitive) RAS RAS EGFR->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Tumor Cell Proliferation ERK->Prolif Gene Transcription

Figure 2: EGFR signaling pathway inhibition by 8-Bromoquinazoline-4-carboxylic acid.

References
  • [4]In silico target specific design of potential quinazoline-based anti-NSCLC agents. PubMed.[Link]

  • [3]In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC.[Link]

  • [1]Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 8-Bromoquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinazoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced therapeutics[1]. Specifically, 8-Bromoquinazoline-4-carboxylic acid (CAS: 1781662-84-7) serves as a highly versatile, bifunctional building block[2]. The C4 carboxylic acid provides a handle for amidation or esterification[3], while the C8 bromine allows for downstream transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations[4].

While one-pot multicomponent condensations from isatin derivatives are possible[3], they often require specific substitutions that complicate the synthesis of the unsubstituted C2 core. Direct oxidation of 4-methylquinazolines is similarly plagued by low yields due to the electron-deficient nature of the heteroaromatic ring. Therefore, the most robust, scalable, and regioselective approach is a three-step deoxychlorination–cyanation–hydrolysis sequence starting from the commercially available 8-bromoquinazolin-4(3H)-one[5].

This application note details the optimized protocols, mechanistic causality, and self-validating quality control metrics for this synthetic workflow.

Synthetic Workflow

SynthesisWorkflow SM 8-Bromoquinazolin-4(3H)-one (Starting Material) Step1 Step 1: Deoxychlorination POCl3, DIPEA, 100°C SM->Step1 Int1 4-Chloro-8-bromoquinazoline (Intermediate 1) Step1->Int1 Imidoyl Chloride Formation Step2 Step 2: SNAr Cyanation KCN, DABCO, DMSO, RT Int1->Step2 Int2 8-Bromoquinazoline-4-carbonitrile (Intermediate 2) Step2->Int2 Nucleophilic Catalysis Step3 Step 3: Nitrile Hydrolysis NaOH, H2O2, EtOH, 60°C Int2->Step3 Product 8-Bromoquinazoline-4-carboxylic acid (Final Product) Step3->Product Radziszewski Reaction

Figure 1: Three-step synthetic workflow for 8-Bromoquinazoline-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Deoxychlorination to 4-Chloro-8-bromoquinazoline

Mechanistic Causality: Phosphorus oxychloride ( POCl3​ ) acts as both solvent and chlorinating agent, converting the lactam tautomer of the starting material into an imidoyl chloride. The critical addition of N,N-diisopropylethylamine (DIPEA) serves two purposes: it acts as a non-nucleophilic proton scavenger to prevent the accumulation of HCl (which would protonate the quinazoline nitrogens and deactivate the ring), and it accelerates the formation of the reactive Vilsmeier-type intermediate.

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Suspend 8-bromoquinazolin-4(3H)-one (10.0 g, 44.4 mmol) in anhydrous POCl3​ (41.4 mL, 444 mmol, 10.0 eq).

  • Cool the suspension to 0 °C in an ice bath. Dropwise, add DIPEA (11.6 mL, 66.6 mmol, 1.5 eq) over 15 minutes to control the exotherm.

  • Heat the reaction mixture to 100 °C and stir for 4 hours. The suspension will transition into a clear, dark amber solution.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the POCl3​ . Caution: Do not quench the crude mixture directly with water due to the violent exothermic hydrolysis of POCl3​ .

  • Dilute the resulting viscous oil with dichloromethane (DCM, 100 mL) and pour slowly into a vigorously stirred, ice-cold saturated NaHCO3​ solution (200 mL).

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield a pale yellow solid.

Self-Validation & QC:

  • TLC: Hexane/EtOAc (7:3) will show a highly UV-active spot ( Rf​≈0.65 ), distinctly higher than the baseline starting material.

  • LC-MS: Confirm the presence of the[M+H]⁺ isotope cluster at m/z 243/245 (indicative of one Br and one Cl atom).

Step 2: Nucleophilic Aromatic Substitution (SNAr) to 8-Bromoquinazoline-4-carbonitrile

Mechanistic Causality: The C4 position of the quinazoline ring is highly electron-deficient due to the α-effect of the adjacent nitrogen atoms, making it an excellent substrate for SNAr[4]. However, direct attack by cyanide can be sluggish. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a nucleophilic catalyst. DABCO rapidly displaces the C4-chloride to form a highly electrophilic quaternary ammonium intermediate, which is subsequently and cleanly displaced by the cyanide ion[5].

Protocol:

  • Dissolve 4-chloro-8-bromoquinazoline (9.5 g, 39.0 mmol) in anhydrous DMSO (80 mL) under an argon atmosphere.

  • Add DABCO (0.87 g, 7.8 mmol, 0.2 eq) and stir for 10 minutes at room temperature. The solution will slightly darken as the ammonium adduct forms.

  • Add Potassium Cyanide (KCN) (3.8 g, 58.5 mmol, 1.5 eq) in one portion. Caution: Highly toxic. Perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into crushed ice/water (300 mL). The product will precipitate.

  • Filter the solid, wash thoroughly with cold water (3 × 100 mL) to remove residual DMSO and salts, and dry under high vacuum to afford a tan solid.

Self-Validation & QC:

  • FT-IR: A sharp, diagnostic C≡N stretching frequency must appear at ~2230 cm⁻¹.

  • LC-MS: Confirm the [M+H]⁺ ion at m/z 234/236, confirming the displacement of chlorine (loss of the 3:1 isotopic pattern).

Step 3: Peroxide-Mediated Nitrile Hydrolysis

Mechanistic Causality: Nitriles attached to electron-deficient heterocycles are prone to decarboxylation or ring-opening under harsh acidic hydrolysis. We utilize Radziszewski reaction conditions ( H2​O2​ / NaOH). The hydroperoxide anion ( HOO− ) is a highly potent nucleophile that attacks the nitrile carbon much faster than hydroxide alone. This forms a peroxyimidic acid intermediate that collapses into a primary amide, which is subsequently hydrolyzed to the target carboxylic acid under mild heating[1].

Protocol:

  • Suspend 8-bromoquinazoline-4-carbonitrile (7.0 g, 29.9 mmol) in ethanol (70 mL).

  • Add 2M aqueous NaOH (75 mL, 150 mmol, 5.0 eq), followed by the slow dropwise addition of 30% aqueous H2​O2​ (9.2 mL, 89.7 mmol, 3.0 eq).

  • Heat the mixture to 60 °C for 6 hours. The suspension will dissolve as the sodium salt of the carboxylic acid forms.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous phase in an ice bath and carefully acidify to pH 3–4 using 1M HCl. A thick white/pale-yellow precipitate will form.

  • Filter the precipitate, wash with ice-cold water (50 mL), and dry under high vacuum at 40 °C overnight.

Self-Validation & QC:

  • FT-IR: The C≡N stretch (2230 cm⁻¹) must completely disappear. Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) confirms the carboxylic acid.

  • LC-MS: Confirm the [M+H]⁺ ion at m/z 253/255.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields, reaction timelines, and critical analytical markers required to validate each step of the synthesis.

StepIntermediate / ProductExpected Yield (%)Time (h)LC-MS [M+H]⁺ (m/z)Key IR Stretch (cm⁻¹)
1 4-Chloro-8-bromoquinazoline85 – 92%4.0243 / 245C=N (1550)
2 8-Bromoquinazoline-4-carbonitrile75 – 82%12.0234 / 236C≡N (2230)
3 8-Bromoquinazoline-4-carboxylic acid80 – 88%6.0253 / 255C=O (1710), O-H (2500-3300)

Table 1: Summary of quantitative metrics and self-validating analytical parameters for the synthesis workflow.

References

  • Gök, D. (2020). "One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives." Hacettepe Journal of Biology and Chemistry.[Link]

  • Gök, D. (2022). "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." DergiPark.[Link]

  • Agrawal, A., et al. (2022). "Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Mphahlele, M. J., et al. (2014). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules.[Link]

Sources

Application Note: 8-Bromoquinazoline-4-carboxylic Acid as a Bifunctional Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinazoline heterocyclic core is a privileged pharmacophore in oncology drug development. It forms the structural foundation for several FDA-approved targeted therapies, including erlotinib and gefitinib, which have revolutionized the treatment of non-small cell lung cancer (NSCLC) and breast cancer[1]. While traditional medicinal chemistry efforts have heavily focused on the 4-anilino substitution pattern, emerging research underscores the immense therapeutic potential of functionalizing alternative positions on the quinazoline ring[2].

  • The C4-Carboxylic Acid: This moiety serves as an ideal handle for targeting solvent-exposed kinase domains or RNA Polymerase I via amidation[4]. Carboxylic acid derivatives of quinazolines have also shown potent, selective inhibition of Aurora A kinase, inducing apoptosis and cell cycle arrest at the G1 phase[5].

  • The C8-Bromine: Substitution at the 8-position is critical for probing deep hydrophobic pockets adjacent to the ATP-binding site. For instance, 8-substituted quinazolines have been identified as highly potent inhibitors of Pim kinases, which are implicated in the progression of hematopoietic and solid tumors[2]. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

Understanding the physical properties of the starting material is critical for optimizing reaction conditions and storage[6].

Table 1: Physicochemical Properties of 8-Bromoquinazoline-4-carboxylic acid

PropertyValue
Chemical Name 8-Bromoquinazoline-4-carboxylic acid
CAS Number 1781662-84-7
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Appearance Solid (Yellow to light brown)
Reactivity Profile Bifunctional (Electrophilic C8, Acylating C4)
Storage Conditions Inert atmosphere, 2-8°C, away from strong oxidizers

Derivatization Strategy & Workflow

To maximize the chemical space explored during a structure-activity relationship (SAR) campaign, researchers can utilize the orthogonal reactivity of the C4 and C8 positions.

Workflow A 8-Bromoquinazoline- 4-carboxylic acid B C4-Amidation (HATU, Amine) A->B Pathway 1 C C8-Cross Coupling (Pd-Catalyst, Boronic Acid) A->C Pathway 2 D Lead Compound (Kinase Inhibitor) B->D Subsequent Coupling C->D Subsequent Amidation

Bifunctional derivatization workflow for 8-Bromoquinazoline-4-carboxylic acid.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just as a sequence of steps, but as self-validating workflows. Every chemical transformation includes built-in analytical checkpoints to ensure absolute confidence in the structural integrity of your library.

Protocol A: Targeting Solvent-Exposed Domains via C4-Amidation

Expertise & Causality: The quinazoline core is highly electron-deficient, which significantly decreases the nucleophilicity of the C4-carboxylate. Standard carbodiimides (like EDC or DCC) often fail to achieve full conversion due to the formation of stable, unreactive O-acylisourea intermediates. By utilizing HATU in the presence of DIPEA, we rapidly generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which smoothly undergoes aminolysis even with sterically hindered amines to form potent carboxamides[4].

Step-by-Step Methodology:

  • Activation: Dissolve 8-Bromoquinazoline-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating because the starting material exhibits a distinct isotopic signature (m/z 253/255, 1:1 ratio) and a specific retention time. Complete disappearance of this peak, coupled with the emergence of the target amide mass (M+H), confirms successful coupling.

Protocol B: Probing Hydrophobic Pockets via C8 Suzuki-Miyaura Coupling

Expertise & Causality: Palladium-catalyzed cross-coupling on nitrogen-rich heterocycles like quinazoline is notoriously difficult. The basic nitrogens can chelate the palladium center, leading to catalyst deactivation (poisoning). We select Pd(dppf)Cl2 as the pre-catalyst because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides substantial steric bulk and enforces a cis-geometry on the palladium center. This effectively prevents unwanted coordination from the quinazoline nitrogens and facilitates the crucial oxidative addition step into the C8-Br bond[7].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the C4-functionalized 8-bromoquinazoline intermediate (1.0 eq), the appropriate aryl/heteroaryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the mixture by sparging with nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and heat at 100°C for 12 hours (or 110°C for 45 minutes via microwave irradiation).

  • Purification: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint: The completion of the cross-coupling is definitively validated by mass spectrometry. The starting material's signature 1:1 bromine isotope pattern (M / M+2) will be completely replaced by the monoisotopic mass of the coupled product. Furthermore, UV-Vis spectra (extracted from the PDA detector) will show a characteristic bathochromic shift (red shift) due to the extended conjugation provided by the newly installed group at the C8 position.

Quantitative Data: Optimization of C8-Coupling Conditions

To demonstrate the causality of our catalyst selection, Table 2 summarizes the quantitative optimization data for the C8 Suzuki-Miyaura coupling step.

Table 2: Optimization of C8 Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O90< 20Severe catalyst deactivation by quinazoline nitrogens.
Pd(OAc)2 / SPhosK3PO4Dioxane/H2O10045Incomplete conversion; steric hindrance at C8.
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 100 > 85 Clean conversion; bidentate ligand prevents poisoning.

Biological Evaluation: Kinase Pathway Modulation

Once synthesized, the library of 8-substituted quinazoline-4-carboxamides must be evaluated for their ability to disrupt oncogenic signaling. These derivatives typically act as ATP-competitive inhibitors, binding to the hinge region of kinases such as EGFR, Pim-1, or Aurora A[2][5].

Pathway Ligand Growth Factors (e.g., EGF) Receptor Target Kinase (EGFR / Pim-1 / Aurora A) Ligand->Receptor Receptor Activation Downstream Downstream Signaling (PI3K/AKT, JAK/STAT) Receptor->Downstream Phosphorylation Cascade Inhibitor Synthesized Quinazoline Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Apoptosis & Proliferation Arrest Downstream->Outcome Pathway Blockade

Mechanism of action for targeted quinazoline-derived kinase inhibitors.

Kinase Inhibition Assay Protocol (TR-FRET): To validate the biological efficacy of the synthesized compounds, perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay:

  • Incubate the recombinant target kinase (e.g., Aurora A) with the synthesized quinazoline derivative in a kinase buffer (containing ATP and a biotinylated peptide substrate) for 60 minutes at room temperature.

  • Add a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC.

  • Measure the TR-FRET signal (ratio of emission at 665 nm to 615 nm). A reduction in the signal correlates directly with the inhibition of kinase activity, allowing for the precise calculation of IC50 values.

Sources

Application Note: Orthogonal Derivatization of 8-Bromoquinazoline-4-carboxylic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The quinazoline heterocyclic system is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved targeted therapies, including gefitinib, erlotinib, and lapatinib[1]. These compounds frequently act as potent tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) family in various oncological indications[1].

To systematically explore the structure-activity relationship (SAR) of novel quinazoline analogs, 8-Bromoquinazoline-4-carboxylic acid serves as an ideal bifunctional building block. It offers two highly orthogonal handles for late-stage functionalization:

  • C4-Carboxylic Acid: Enables rapid library generation via amide bond formation. Modifying this position is critical for probing solvent-exposed regions of the kinase ATP-binding pocket or identifying distinct binding pockets in G-protein coupled receptors, such as the Histamine H4 Receptor (H4R)[2].

  • C8-Bromide: Serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or amine substituents to probe the hinge region or deep hydrophobic pockets of the target protein[3].

Experimental Design & Causality

When designing the synthetic workflow, the sequence of derivatization is critical to ensure high yields and prevent catalyst poisoning.

Causality Check: We strongly recommend performing the C4-amidation prior to the C8-cross-coupling . Free carboxylic acids can coordinate with palladium catalysts, potentially deactivating them or leading to unwanted decarboxylative side reactions. Furthermore, converting the highly polar carboxylic acid into a lipophilic amide significantly improves the intermediate's solubility in ethereal solvents (e.g., 1,4-dioxane, THF) required for the subsequent cross-coupling step[3].

G Scaffold 8-Bromoquinazoline- 4-carboxylic acid Amidation C4 Amidation (HATU, DIPEA) Scaffold->Amidation Step 1 Coupling C8 Suzuki Coupling (Pd-Catalyst) Amidation->Coupling Step 2 Library SAR Library Generation Coupling->Library Screening In Vitro Kinase Assay Library->Screening

Workflow for orthogonal derivatization of 8-bromoquinazoline-4-carboxylic acid.

Detailed Experimental Protocols

Protocol A: C4-Amidation (Parallel Library Synthesis)

Objective: Convert the C4-carboxylic acid into diverse amides using a standard coupling reagent. Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics and high yield when coupling quinazoline-4-carboxylic acids with sterically hindered or deactivated amines[4].

Materials:

  • 8-Bromoquinazoline-4-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 8-bromoquinazoline-4-carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL) under an inert nitrogen atmosphere. Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add the desired amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor reaction completion via LC-MS. The mass of the active ester intermediate must disappear, replaced entirely by the target amide mass.

  • Workup (Self-Validating Purification): Quench the reaction by adding water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (to rigorously remove any unreacted acidic starting material), 5% aqueous LiCl (to pull residual DMF into the aqueous phase), and brine.

  • Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C8 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl groups at the C8 position of the newly formed 8-bromoquinazoline-4-carboxamide.

Materials:

  • 8-Bromoquinazoline-4-carboxamide intermediate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.5 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the 8-bromoquinazoline intermediate (0.3 mmol), boronic acid (0.45 mmol), and K2CO3 (0.9 mmol).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture (3 mL). Degas the suspension by sparging with nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to minimize the homocoupling of the boronic acid[3].

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.015 mmol). Seal the vial. The dppf ligand is chosen for its large bite angle, which facilitates the reductive elimination step even with sterically demanding substrates[3].

  • Reaction: Heat the mixture at 90°C in an oil bath (or 110°C in a microwave reactor for 20 minutes) until complete consumption of the starting material is confirmed by TLC.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate. Purify via reverse-phase HPLC.

Structure-Activity Relationship (SAR) Data Presentation

To evaluate the success of the derivatization, the synthesized library is typically subjected to biochemical assays. The table below illustrates a representative SAR data model demonstrating how orthogonal modifications at C4 and C8 modulate activity against common quinazoline targets (EGFR and H4R)[1],[2].

Compound IDC4 Substituent (Amide)C8 Substituent (Aryl)EGFR WT IC50 (nM)H4R Affinity (pKi)
1a MorpholinePhenyl14.25.1
1b PiperazinePhenyl8.56.2
1c Piperazine4-Fluorophenyl3.16.8
1d N,N-Dimethylethylenediamine4-Fluorophenyl1.8 8.3

Data Interpretation: Aliphatic amines at C4 (e.g., N,N-Dimethylethylenediamine) significantly enhance H4R affinity by probing a distinct binding pocket[2], while the addition of an electron-withdrawing fluorine at the C8 aryl group improves overall kinase inhibition potency.

Biological Mechanism of Action

Quinazoline derivatives synthesized via this protocol typically exert their biological effect by acting as ATP-competitive inhibitors at the kinase domain of receptors like EGFR. By blocking the phosphorylation of the receptor, the downstream MAPK (Mitogen-Activated Protein Kinase) signaling cascade (KRAS -> BRAF -> MEK -> ERK) is halted, effectively preventing tumor cell proliferation and survival[1].

G Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor KRAS KRAS Receptor->KRAS Inhibitor Quinazoline Derivative Inhibitor->Receptor ATP-Competitive Inhibition BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Out Cell Proliferation & Survival ERK->Out

Mechanism of action: Quinazoline derivatives inhibiting the EGFR/MAPK signaling cascade.

References

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives Source: IntechOpen URL:[Link]

  • Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: 8-Bromoquinazoline-4-carboxylic Acid in Late-Stage Functionalization and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The quinazoline core is a highly privileged scaffold in medicinal chemistry, frequently embedded in clinical candidates targeting kinase inhibition, inflammation, and infectious diseases 1. Within this chemical space, 8-Bromoquinazoline-4-carboxylic acid emerges as a uniquely versatile bifunctional building block. It provides two orthogonal reactivity vectors: an electrophilic C8-position primed for palladium-catalyzed cross-coupling, and a highly activated C4-carboxylic acid ideal for amidation or esterification.

This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for utilizing this building block to generate diverse libraries of quinazoline-4-carboxamide derivatives 2.

Physicochemical Profiling

Understanding the physical properties of the starting material is critical for solvent selection and reaction monitoring 3.

Table 1: Physicochemical Properties of 8-Bromoquinazoline-4-carboxylic acid

PropertySpecification
CAS Number 1781662-84-7
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMF, DMSO; Insoluble in Hexanes, Water
Primary Reactivity Vectors C8 (Cross-Coupling), C4 (Acyl Substitution)

Mechanistic Rationale & Workflow Design

When designing a synthetic route for dual-functionalization, the sequence of operations dictates the overall yield and purity.

Causality of the Sequence: We strongly recommend performing the C4-amidation prior to the C8-cross-coupling .

  • Protection of the Acidic Proton: The free carboxylic acid at C4 is highly acidic. If Suzuki-Miyaura coupling is attempted first, this proton will rapidly quench the basic equivalents (e.g., K₂CO₃) required to activate the boronic acid for the transmetalation step, stalling the catalytic cycle.

  • Electronic Modulation: Converting the carboxylic acid to an amide slightly reduces the extreme electron deficiency of the quinazoline core, mitigating unwanted side reactions (such as protodebromination) during high-temperature palladium catalysis 4.

G SM 8-Bromoquinazoline-4-carboxylic acid (Core Scaffold) C4_Rxn Amide Coupling (HATU/DIPEA) SM->C4_Rxn Step 1: C4 Activation C4_Prod 8-Bromoquinazoline- 4-carboxamide C4_Rxn->C4_Prod C8_Rxn Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Final_Prod 8-Arylquinazoline- 4-carboxamide (Target Pharmacophore) C8_Rxn->Final_Prod C4_Prod->C8_Rxn Step 2: C8 Coupling

Figure 1: Optimal two-step synthetic workflow for 8-Bromoquinazoline-4-carboxylic acid derivatization.

Experimental Protocols

Protocol 1: C4-Amidation via HATU Activation

Objective: Synthesize 8-bromoquinazoline-4-carboxamide intermediates. Mechanistic Choice: HATU is selected over traditional EDC/HOBt coupling. The electron-deficient quinazoline core reduces the nucleophilicity of the intermediate, requiring the highly reactive uronium species generated by HATU to drive the reaction forward efficiently.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 8-bromoquinazoline-4-carboxylic acid (1.0 mmol, 253 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Stir for 5 minutes at room temperature. Add HATU (1.2 mmol, 456 mg) in one portion. The solution will transition to a deep yellow color, indicating the formation of the active ester.

  • Coupling: After 15 minutes of activation, add the desired primary or secondary amine (1.2 mmol).

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The starting acid typically elutes earlier than the amide product on a C18 reverse-phase column. The reaction is deemed complete when the UV trace at 254 nm shows <5% starting material (usually 2–4 hours).

  • Workup: Quench the reaction by pouring the mixture into ice-cold water (25 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: C8-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce aryl or heteroaryl substituents at the C8 position. Mechanistic Choice: Pd(dppf)Cl₂ is utilized as the catalyst. Its bidentate ferrocene ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation in aqueous basic conditions.

Suzuki Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + 8-Br-Quinazoline TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 - Product

Figure 2: Mechanistic catalytic cycle for C8-Suzuki cross-coupling of the quinazoline scaffold.

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the 8-bromoquinazoline-4-carboxamide intermediate (0.5 mmol), the desired arylboronic acid (0.75 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the tube with a septum and sparge with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Replace the septum with a Teflon screw cap. Heat the mixture in an oil bath at 90 °C for 12 hours.

  • Self-Validation (Monitoring): Monitor by TLC (Hexanes:EtOAc 1:1). The disappearance of the brominated starting material and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms successful cross-coupling.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Optimization Data for C8-Coupling

To ensure robust reproducibility, various catalytic systems were evaluated. The data below justifies the selection of Pd(dppf)Cl₂ in Protocol 2.

Table 2: Optimization of C8-Suzuki Coupling Parameters

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045Poor solubility of the quinazoline starting material.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062Moderate conversion; trace protodebromination observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Complete conversion, excellent solubility, clean profile.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 1

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia.pub. 4

  • 8-Bromoquinazoline-4-carboxylic acid Safety Data Sheet. AK Scientific, Inc.3

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. 2

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Bromoquinazoline-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Yield Optimization, Troubleshooting, and Validated Protocols

Welcome to the technical support center for the synthesis of 8-bromoquinazoline-4-carboxylic acid. This guide is designed for researchers and drug development professionals facing yield bottlenecks, incomplete aromatization, or isolation challenges during the multi-component synthesis of halogenated quinazoline derivatives.

Mechanistic Workflow

The synthesis of 8-bromoquinazoline-4-carboxylic acid relies on a one-pot, three-component condensation. It begins with the alkaline ring-opening of 7-bromoisatin, followed by condensation with ammonium acetate and formaldehyde, and concludes with an essential aerobic oxidation step to form the aromatic core.

SynthesisWorkflow A 7-Bromoisatin (Starting Material) B Alkaline Hydrolysis (NaOH, H2O, 70°C) A->B C Sodium (2-amino-3-bromophenyl) -2-oxoacetate B->C Ring Opening D Multicomponent Condensation (NH4OAc, Formaldehyde, DMSO) C->D E 1,2-Dihydroquinazoline Intermediate D->E Cyclization F Aerobic Oxidation (DMSO / Air, 100°C) E->F G 8-Bromoquinazoline-4-carboxylic acid (Target Product) F->G Aromatization

Fig 1: Mechanistic workflow for the one-pot synthesis of 8-bromoquinazoline-4-carboxylic acid.

Targeted Troubleshooting (FAQs)

Q1: Why is the yield of my ring-opened intermediate so low, and why do I see unreacted starting material? A1: The 7-bromo substitution on the isatin precursor introduces significant steric bulk and inductive electron withdrawal, making standard alkaline hydrolysis sluggish.

  • Solution: Increase the NaOH concentration to 2.5 M and elevate the temperature to 70°C for 2 hours.

  • Causality: The higher hydroxide concentration and thermal energy overcome the activation energy barrier imposed by the bulky bromine atom, driving the equilibrium toward the highly soluble sodium (2-amino-3-bromophenyl)-2-oxoacetate .

Q2: My LC-MS shows a mass of [M+2] instead of the target product. What happened? A2: Your reaction has stalled at the 1,2-dihydroquinazoline intermediate. The three-component condensation naturally forms this dihydro-derivative first, which lacks the stability of the fully aromatic quinazoline core.

  • Solution: Aromatization requires a dedicated oxidation mechanism. Transition the reaction solvent to Dimethyl Sulfoxide (DMSO) and run the reflux under open-air conditions at 100°C.

  • Causality: DMSO acts as both a highly polar aprotic solvent that stabilizes the transition state and a mild oxidant. In conjunction with atmospheric oxygen, it efficiently drives the dehydrogenation of the intermediate into the fully aromatic quinazoline core .

Q3: How do I control the pH during the multi-component condensation to prevent the reaction from crashing? A3: Ammonium acetate acts as both the nitrogen source and a buffer. However, if the pH drops below 4.5, the primary amine of the ring-opened intermediate becomes protonated.

  • Solution: Maintain the pH between 5.5 and 6.5.

  • Causality: This slightly acidic environment is strictly necessary to activate the formaldehyde carbonyl for nucleophilic attack. If the solution becomes too acidic, the nucleophilicity of the aniline derivative is neutralized, halting cyclization entirely.

Process Optimization Data

The table below summarizes the quantitative optimization of the condensation and oxidation step, highlighting the critical role of the solvent and atmospheric conditions in minimizing the stalled [M+2] intermediate.

Solvent / Catalyst SystemTemperature (°C)AtmosphereTime (h)Intermediate [M+2] (%)Overall Yield (%)Purity (HPLC %)
Ethanol / None78 (Reflux)Closed12553278
Acetic Acid / NH₄OAc100Air8286288
DMF / I₂ (Catalytic)120Air6127191
DMSO / NH₄OAc 100 Open-Air 5 < 1 89 96

Validated Self-Correcting Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check is successfully met.

Phase 1: Alkaline Ring-Opening of 7-Bromoisatin
  • Suspend 7-bromoisatin (10 mmol) in 15 mL of distilled water in a 100 mL round-bottom flask.

  • Slowly add 2.5 M NaOH (12 mmol) dropwise while under continuous magnetic stirring.

  • Heat the mixture to 70°C for 2 hours.

  • Causality: The hydroxide ion attacks the C2 carbonyl of the isatin ring. The elevated temperature is required to force the nucleophilic attack past the steric hindrance of the adjacent 8-bromo group.

  • Validation Check: The initial deep orange/red suspension must dissolve into a clear, pale-yellow solution. Self-Correction: If particulate matter remains, the hydrolysis is incomplete; add 0.1 equivalents of NaOH and stir for an additional 30 minutes.

Phase 2: One-Pot Condensation and Aerobic Oxidation
  • To the pale-yellow solution of sodium (2-amino-3-bromophenyl)-2-oxoacetate, add ammonium acetate (30 mmol) and formaldehyde (37% aqueous, 12 mmol).

  • Add 10 mL of DMSO to the reaction mixture to serve as the oxidative solvent.

  • Reflux the mixture at 100°C under open-air conditions for 5 hours.

  • Causality: Ammonium acetate provides the nitrogen source, forming an imine intermediate with formaldehyde. The open-air DMSO environment acts as an oxidative sink, removing hydrogen from the 1,2-dihydroquinazoline intermediate to yield the aromatic product .

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). Self-Correction: The disappearance of the highly fluorescent dihydro-intermediate under 254 nm UV light indicates complete aromatization. If fluorescence persists, extend the reflux by 1 hour and ensure the flask is exposed to ambient air.

Phase 3: Acidification and Isolation
  • Cool the reaction mixture to 0–5°C using an ice-water bath.

  • Dropwise add 1 M HCl under vigorous stirring until the pH reaches exactly 2.0.

  • Filter the resulting precipitate, wash with cold water (3 x 10 mL), and dry under vacuum at 50°C overnight.

  • Causality: The product is synthesized as a highly water-soluble sodium salt. Acidification protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the 8-bromoquinazoline-4-carboxylic acid to precipitate out of the DMSO/water matrix.

  • Validation Check: The filtrate passing through the Büchner funnel should be completely clear. Self-Correction: If the filtrate is cloudy, the pH is too high; add more HCl to the filtrate until complete precipitation is achieved, then refilter.

References

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives Source: DergiPark (Hacettepe Journal of Biology and Chemistry) URL:[Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one Source: ResearchGate URL:[Link]

Process Chemistry Technical Support Center: Scale-Up Synthesis of 8-Bromoquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to resolving critical bottlenecks encountered during the scale-up synthesis of 8-Bromoquinazoline-4-carboxylic acid. Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between milligram-scale discovery and kilogram-scale manufacturing by providing self-validating protocols, mechanistic troubleshooting, and actionable scale-up metrics.

Process Architecture & Mechanistic Pathway

The most efficient route to 8-Bromoquinazoline-4-carboxylic acid avoids multi-step halogenation of pre-formed quinazolines. Instead, it utilizes a highly convergent approach starting from 7-bromoisatin. The process involves an initial alkaline ring-opening hydrolysis, followed by a multi-component cyclization using a nitrogen source and a one-carbon synthon[1].

SynthWorkflow Start 7-Bromoisatin (Starting Material) Hydrolysis Alkaline Hydrolysis (NaOH, H2O, 80°C) Start->Hydrolysis Step 1 Intermediate Sodium 2-amino-3-bromophenylglyoxylate (Intermediate) Hydrolysis->Intermediate Cyclization Cyclization (Ammonium Acetate, Formic Acid) Intermediate->Cyclization Step 2 Product 8-Bromoquinazoline-4-carboxylic acid (Target Product) Cyclization->Product

Fig 1: Two-step convergent synthetic workflow for 8-Bromoquinazoline-4-carboxylic acid.

Knowledge Base: Troubleshooting & FAQs

Q1: My synthesis worked seamlessly at the 10-gram scale (86% yield), but the yield plummeted to 52% upon scaling to 1 kilogram. What causes this and how do I fix it? A: A significant yield drop during scale-up is typically driven by that are negligible at the bench scale[2]. The cyclization of the intermediate sodium 2-amino-3-bromophenylglyoxylate is highly exothermic. At the kilo-scale, inadequate heat dissipation causes localized hot spots, leading to thermal degradation of the intermediate and the formation of decarboxylated impurities. Corrective Action: Transition from batch addition to a metered, continuous addition of the cyclization reagents over 2–3 hours. Ensure the jacketed reactor maintains an internal temperature strictly between 75–80 °C, and increase impeller agitation to maximize mass transfer.

Q2: During the final isolation step, the product "oils out" into a gummy residue rather than forming a filterable crystalline powder. How can I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the of the solution exceeds the metastable zone width (MZW) before nucleation can occur[2]. This is common in brominated quinazolines due to their high lipophilicity. Corrective Action: Do not crash-cool the reactor. Maintain the solution just below the boiling point and add the anti-solvent (e.g., cold ethanol or water) at a highly controlled rate to stay within the MZW. Introduce 1–2 wt% of crystalline seed at the cloud point, followed by a linear cooling ramp of 0.5 °C/min. This forces the thermodynamic system to favor crystal lattice growth over phase separation.

Q3: In-Process Control (IPC) monitoring shows a persistent accumulation of the uncyclized glyoxylate intermediate. Why is the reaction stalling? A: The multi-component cyclization relies on the sequential formation of an aldimine intermediate followed by rapid ring closure[1]. If the reaction stalls, it is usually due to an insufficient molar excess of the nitrogen source or an improper pH microenvironment, which inhibits the final dehydration step. Corrective Action: Verify that the ammonium acetate is strictly anhydrous, as excessive water shifts the equilibrium backward. Adjust the pH to approximately 4.5–5.0 using glacial acetic acid; this optimally catalyzes the imine formation without fully protonating the nucleophilic amine.

TroubleshootingTree Issue Scale-Up Issue Detected (Low Yield / Purity) Check1 Is 'Oiling Out' Observed During Crystallization? Issue->Check1 Sol1 Optimize Supersaturation: Add Anti-solvent Slowly & Seed Check1->Sol1 Yes Check2 Is Starting Material Unreacted (IPC >1%)? Check1->Check2 No Sol2 Improve Heat Transfer & Adjust pH to 4.5-5.0 Check2->Sol2 Yes

Fig 2: Diagnostic logic tree for troubleshooting scale-up synthesis issues.

Validated Master Protocol (Kilogram-Scale SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the specified In-Process Controls (IPCs).

Step 1: Alkaline Hydrolysis of 7-Bromoisatin

Causality: The alkaline environment attacks the highly electrophilic C2 carbonyl of the isatin ring, forcing ring-opening to yield the reactive glyoxylate intermediate[1].

  • Charge a 10 L jacketed reactor with 7-bromoisatin (1.0 kg, 4.42 mol) and deionized water (4.0 L).

  • Begin agitation (250 rpm) and slowly add 10% NaOH (aq) until the pH reaches 11.0.

  • Heat the internal mixture to 80 °C for 2 hours.

  • Self-Validation (IPC 1): Pull a 1 mL sample and analyze via HPLC (254 nm). The reaction is deemed complete only when residual 7-bromoisatin is < 1.0% (Area %). Do not proceed if unreacted starting material remains, as it will contaminate the final cyclization profile.

Step 2: Multi-Component Cyclization

Causality: Ammonium acetate provides the necessary nitrogen source, while formic acid acts as the one-carbon synthon to close the pyrimidine ring. The controlled acidic environment is critical for driving the dehydration step[3].

  • Cool the reactor to 50 °C.

  • Slowly charge anhydrous ammonium acetate (1.70 kg, 22.1 mol, 5.0 eq) into the reactor.

  • Meter in formic acid (85%, 1.2 L) continuously over 2 hours using an addition funnel to prevent thermal spiking.

  • Ramp the internal temperature to 95 °C and reflux for 6 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. Confirm the disappearance of the glyoxylate intermediate (m/z ~244) and the dominant appearance of the target product mass (m/z ~253).

Step 3: Controlled Isolation & Crystallization

Causality: Preventing liquid-liquid phase separation requires strict adherence to the metastable zone width during anti-solvent addition[2].

  • Cool the reaction mixture to 75 °C.

  • Adjust the pH to 3.0 using dilute HCl to fully protonate the carboxylic acid, decreasing its solubility.

  • Slowly add cold ethanol (2.0 L) as an anti-solvent over 120 minutes.

  • At the first sign of turbidity (cloud point), add 10 g of pure 8-bromoquinazoline-4-carboxylic acid seed crystals.

  • Apply a linear cooling ramp of 0.5 °C/min down to 5 °C.

  • Filter the resulting crystalline slurry via a Nutsche filter, wash with cold water (2 x 1 L), and dry under vacuum at 45 °C to a constant weight.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameters and outcomes when transitioning from bench-scale discovery to pilot-scale manufacturing, highlighting the impact of the optimized protocol.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg) - InitialPilot Scale (1 kg) - Optimized
Reactor Type 250 mL Round Bottom10 L Jacketed Reactor10 L Jacketed Reactor
Reagent Addition Rate < 5 mins (Batch)< 10 mins (Batch)120 mins (Metered)
Cooling Profile UncontrolledCrash cooling0.5 °C / min (Seeded)
Yield (%) 86%52%84%
Purity (HPLC Area %) > 99.0%92.5%99.2%
Physical Form Crystalline PowderGummy Solid / OilCrystalline Powder

Sources

Technical Support Center: Purification of 8-Bromoquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 8-Bromoquinazoline-4-carboxylic acid, addressing common challenges and offering practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 8-Bromoquinazoline-4-carboxylic acid?

A1: The impurity profile of 8-Bromoquinazoline-4-carboxylic acid is largely dependent on the synthetic route employed. However, common impurities may include unreacted starting materials, by-products from side reactions such as over-brominated or debrominated species, and positional isomers.[1] For instance, if the synthesis involves the bromination of a quinazoline precursor, the formation of di-bromo derivatives or isomers with bromine at a different position is possible.[2]

Q2: My 8-Bromoquinazoline-4-carboxylic acid is poorly soluble. How can I improve its solubility for purification?

A2: The solubility of quinazoline-4-carboxylic acid derivatives is often pH-dependent.[3] As a carboxylic acid, 8-Bromoquinazoline-4-carboxylic acid is expected to be more soluble in basic aqueous solutions due to the formation of the corresponding carboxylate salt.[3] Therefore, adjusting the pH of the solution to be more basic can significantly enhance its solubility.[3] Co-solvents, such as a mixture of an organic solvent and water, can also be employed to improve solubility.[3]

Q3: I am observing "oiling out" instead of crystallization during recrystallization. What is causing this and how can I fix it?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, consider using a solvent with a lower boiling point. Alternatively, a solvent/anti-solvent system can be effective.[2] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "bad" solvent (anti-solvent) in which the compound is poorly soluble until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should promote crystal formation.[2]

Q4: My compound streaks on the silica gel TLC plate, and the separation is poor during column chromatography. What can I do?

A4: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase, leading to strong adsorption. To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as by using a solvent system containing a small amount of triethylamine (~0.1-1%).[2]

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina, or even reverse-phase silica (C18) if your compound is sufficiently non-polar.[2][4][5]

  • Modify the Mobile Phase: Adding a small amount of acetic or formic acid to the eluent can help to reduce streaking by protonating the carboxylate and minimizing its interaction with the silica.[6]

Troubleshooting Guides

Problem: Low Yield After Recrystallization

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Using too much solvent The compound remains dissolved in the mother liquor even after cooling, leading to a poor recovery.[7]Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[7][8]
Premature crystallization The compound crystallizes out of solution during hot filtration, resulting in product loss.Use a heated funnel or preheat the filtration apparatus. Ensure the solution remains hot throughout the filtration process.[9]
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals that trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][10]
Inappropriate solvent choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][7]Perform small-scale solubility tests with a range of solvents to identify the optimal one.[7]
Problem: Ineffective Purification by Column Chromatography

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Improper solvent system The chosen eluent may not have sufficient selectivity to separate the target compound from its impurities.[2]Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf value of the target compound around 0.3-0.5).
Column overloading Applying too much sample to the column leads to broad bands and poor separation.As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Cracked or channeled column packing Voids in the stationary phase allow the sample to travel down the column unevenly, resulting in poor separation.Ensure the silica gel is packed uniformly without any air bubbles. Applying gentle pressure can help create a more compact and even column bed.
Compound insolubility at the top of the column If the compound is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation.Dissolve the sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.[2]

Experimental Protocols

Protocol 1: Recrystallization of 8-Bromoquinazoline-4-carboxylic Acid
  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 8-Bromoquinazoline-4-carboxylic acid until it is completely dissolved.[7][8][9]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[8][9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7][9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8][9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7][8][9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Acid-Base Extraction for Purification

This technique is particularly useful for separating acidic compounds like 8-Bromoquinazoline-4-carboxylic acid from neutral or basic impurities.[2][11]

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent such as dichloromethane or ethyl acetate.[2]

  • Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M sodium hydroxide or saturated sodium bicarbonate solution). The 8-Bromoquinazoline-4-carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.[6]

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the 8-Bromoquinazoline-4-carboxylic acid precipitates out.[3][6]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry thoroughly.

Visualizations

Workflow for Troubleshooting Recrystallization

G start Recrystallization Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals oiling_out_sol1 Use Lower Boiling Point Solvent oiling_out->oiling_out_sol1 Cause: Solute MP < Solvent BP oiling_out_sol2 Use Solvent/Anti-Solvent System oiling_out->oiling_out_sol2 Cause: Poor Solubility low_yield_sol1 Use Minimum Hot Solvent low_yield->low_yield_sol1 Cause: Too Much Solvent low_yield_sol2 Slow Cooling low_yield->low_yield_sol2 Cause: Rapid Cooling low_yield_sol3 Ensure Complete Precipitation low_yield->low_yield_sol3 Action: Cool in Ice Bath no_crystals_sol1 Scratch Inner Surface of Flask no_crystals->no_crystals_sol1 Induce Nucleation no_crystals_sol2 Add a Seed Crystal no_crystals->no_crystals_sol2 Provide Nucleation Site no_crystals_sol3 Reduce Solvent Volume no_crystals->no_crystals_sol3 Concentrate Solution

Caption: Troubleshooting workflow for common recrystallization problems.

Decision Tree for Purification Method Selection

G start Crude 8-Bromoquinazoline- 4-carboxylic Acid impurity_type What is the nature of the impurities? start->impurity_type neutral_basic Neutral/Basic Impurities impurity_type->neutral_basic Non-polar/Basic acidic Acidic Impurities (Similar Polarity) impurity_type->acidic Polar/Acidic colored Colored Impurities impurity_type->colored Colored acid_base Acid-Base Extraction neutral_basic->acid_base column Column Chromatography (Normal or Reverse Phase) acidic->column recrystallization Recrystallization (with optional charcoal treatment) colored->recrystallization pure_product Pure Product acid_base->pure_product column->pure_product recrystallization->pure_product

Caption: Decision tree for selecting an appropriate purification technique.

References

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abourehab, M. A. S., El-Sayed, M. T., Al-Rashood, S. T., & Ali, A. A.-E.-F. A. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of Kufa. (2021, July 16). Experimental No. (4) Recrystallization. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. [Link]

  • ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?[Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Jack Westin. (n.d.). Column Chromatography. [Link]

  • National Center for Biotechnology Information. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Google Patents. (n.d.).
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • University of Strathclyde. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • European Patent Office. (2020, December 30). EP3089957B1 - Purification of aromatic carboxylic acids. [Link]

  • ResearchGate. (2024, March 22). Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?[Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. [Link]

  • Chemical Substance Information. (n.d.). 8-broMo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid. [Link]

Sources

Effect of reaction conditions on the purity of 8-Bromoquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical guide for the synthesis of 8-bromoquinazoline-4-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who require this key intermediate in high purity. Achieving high purity is critical, as residual impurities can lead to complex downstream purification challenges and compromise the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed, experience-driven approach to synthesis, focusing on the causal relationships between reaction conditions and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most reliable synthetic route for preparing high-purity 8-bromoquinazoline-4-carboxylic acid?

For achieving high purity (>98%), a two-step approach starting from 2-amino-3-bromobenzoic acid is the most robust and widely applicable method. This route offers excellent control over the reaction and minimizes the formation of hard-to-remove isomeric impurities that can plague other methods like direct bromination of the quinazoline core.

The recommended pathway is as follows:

  • Step 1 (Cyclization/Condensation): Reaction of 2-amino-3-bromobenzoic acid with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form an ethyl 4-hydroxy-8-bromoquinazoline-2-carboxylate intermediate.

  • Step 2 (Hydrolysis & Aromatization): Subsequent basic hydrolysis of the ester group, followed by acidification, yields the final product. While some literature describes a similar synthesis for a related compound involving basic hydrolysis of an ester, this general two-step condensation-hydrolysis pathway is a foundational method in quinazoline chemistry.[1][2]

Workflow for Synthesis of 8-Bromoquinazoline-4-carboxylic Acid:

Caption: Recommended two-step synthetic workflow.

Q2: My final product has a persistent yellow or tan discoloration. What are the likely impurities and how can they be avoided?

A pure product should be a white to off-white solid. Discoloration is a direct indicator of impurities, which typically arise from incomplete reactions or side reactions promoted by suboptimal conditions.

Common Impurities and Mitigation Strategies:

Impurity TypeSource / CausePrevention & Mitigation Strategy
Unreacted Starting Material Incomplete condensation in Step 1.Ensure stoichiometry is correct (slight excess of diethyl oxalate). Use a sufficiently strong base and allow adequate reaction time. Monitor by TLC until the starting material spot disappears.
Ester Intermediate Incomplete hydrolysis in Step 2.Ensure a sufficient excess of NaOH is used and maintain reflux for the recommended time (typically 2-4 hours).
Polymeric Byproducts Excessive heat during condensation can lead to polymerization.Maintain a controlled reflux; avoid aggressive, high-temperature heating. Ensure efficient stirring to prevent localized overheating.
Decarboxylation Products High temperatures in the final acidification or drying steps can cause loss of the -COOH group.Acidify the reaction mixture at a low temperature (e.g., in an ice bath). Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C).

Expert Insight: The choice of solvent is critical. While ethanol is common, its polarity can influence the reaction pathway. For some quinazoline syntheses, polar aprotic solvents like DMF or DMSO can improve yields and reduce side products, although they require more rigorous removal.[3]

Q3: My reaction yield is consistently low. Which parameters have the most significant impact?

Low yield is a common challenge that can often be traced back to a few critical experimental parameters.

Key Parameters Affecting Yield:

  • Base Stoichiometry and Strength: In Step 1, the base (e.g., sodium ethoxide) must be strong enough and present in sufficient quantity (at least 2 equivalents relative to the starting benzoic acid) to deprotonate both the amine and the carboxylic acid, driving the cyclization forward. An insufficient amount of base is a primary cause of incomplete reaction.[3]

  • Temperature Control: While reflux is necessary, overly aggressive heating can promote the formation of undesirable byproducts, consuming your starting material and reducing the yield of the desired product.[4]

  • pH for Precipitation: The final product is an acid and will be soluble at high pH. To maximize precipitation and thus isolated yield, the pH of the aqueous solution after hydrolysis must be carefully adjusted to be acidic, typically in the range of 2-3.[5] Adding the acid slowly while monitoring the pH and observing precipitation is crucial.

  • Purity of Starting Materials: Using impure 2-amino-3-bromobenzoic acid will invariably lead to lower yields and a more complex impurity profile. If the purity of the starting material is questionable, it should be recrystallized before use.

Q4: What is the definitive protocol for purifying the crude product to >99% purity for analytical or developmental use?

Recrystallization is the most effective method for purifying the crude solid. The goal is to select a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

Detailed Recrystallization Protocol:

Recommended Solvent System: A mixture of Ethanol and Water.

  • Preparation: Place the crude 8-bromoquinazoline-4-carboxylic acid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil. Working in a fume hood, add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any particulate matter or polymeric impurities.

  • Crystallization: Remove the flask from the heat source. Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating the product is starting to come out of solution. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which inherently exclude impurities.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold 1:1 ethanol/water mixture to rinse away any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purity Verification Workflow:

G Crude Crude Product (<95% Purity) Recrystallize Recrystallize (e.g., EtOH/Water) Crude->Recrystallize Analyze Analyze Purity (HPLC, LC-MS, NMR) Recrystallize->Analyze Check Purity > 99%? Analyze->Check Final High-Purity Product Check->Final Yes Repeat Repeat Recrystallization or Column Chromatography Check->Repeat No Repeat->Recrystallize

Caption: Post-synthesis purification and analysis workflow.

Analytical Confirmation: The purity of the final product should be confirmed by a combination of analytical techniques such as HPLC, LC-MS, and NMR spectroscopy to ensure the absence of starting materials and intermediates.[][7]

References

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

Sources

Validation & Comparative

X-ray crystallography of 8-Bromoquinazoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 8-Bromoquinazoline-4-carboxylic Acid Derivatives: A Comparative Crystallography Guide

As a Senior Application Scientist specializing in structural biology, I frequently encounter the unique physical chemistry challenges posed by halogenated quinazoline scaffolds. 8-Bromoquinazoline-4-carboxylic acid (CAS 1781662-84-7)[1] and its structural derivatives are highly privileged pharmacophores. They serve as critical precursors for oncology drugs, such as PIM-1 kinase inhibitors[2], and antiviral agents targeting viral macrodomains, including the Chikungunya virus nsP3[3].

However, obtaining diffraction-quality X-ray crystals of these derivatives is notoriously difficult. The rigid, planar 10π-electron quinazoline core promotes strong π-π stacking, which often leads to rapid, uncontrolled precipitation. Furthermore, the bulky 8-bromo substituent introduces severe steric hindrance and hydrophobicity, while the 4-carboxylic acid acts as a potent hydrogen-bond donor/acceptor.

This guide objectively compares crystallization methodologies, providing self-validating protocols and mechanistic insights to help researchers optimize their X-ray crystallography workflows for this specific chemical class.

Mechanistic Insights: The Role of Substituents in Crystal Packing

Understanding the causality behind crystal packing is the first step in rational crystallization design. You cannot force a molecule to crystallize; you must coax it into its lowest thermodynamic energy state.

  • The 4-Carboxylic Acid Moiety: In small molecule crystallography, this group typically forms centrosymmetric hydrogen-bonded dimers. However, in protein co-crystallography, the deprotonated carboxylate is heavily involved in water-bridged hydrogen bond networks. For instance, in quinazoline-based PIM-1 inhibitors, the carbonyl oxygen establishes water-mediated interactions with hinge region residues like Pro123, while forming direct salt bridges with conserved residues such as Lys67[2]. Similarly, in viral nsP3 macrodomain complexes, the carboxylic acid at the 4-position makes critical hydrogen bonds with backbone amides of G112 and Y114[3].

  • The 8-Bromo Substituent: The bromine atom is highly polarizable and frequently participates in halogen bonding (R-Br···O or R-Br···N). This can be exploited by selecting solvents with specific dielectric constants. However, its bulkiness can disrupt the coplanarity of adjacent rings, necessitating careful anti-solvent screening to prevent amorphous aggregation.

Comparative Analysis of Crystallization Modalities

To successfully crystallize these derivatives, researchers must choose between slow evaporation, liquid/vapor diffusion, or hanging drop methods. The choice is dictated by the end goal: small-molecule absolute structure determination or protein-ligand co-crystallography.

Table 1: Quantitative Comparison of Crystallization Methods for Quinazoline Derivatives

Crystallization MethodOptimal Solvent SystemPrimary ApplicationTypical Resolution (Å)Success RateCausality / Mechanism of Action
Liquid/Vapor Diffusion Chloroform / Diethyl EtherSmall Molecule Absolute Structure0.75 – 0.85High (~80%)Chloroform solvates the hydrophobic 8-bromo core; volatile ether acts as an anti-solvent, slowly lowering the dielectric constant to induce ordered nucleation[4].
Slow Evaporation Ethanol / WaterSmall Molecule Screening0.90 – 1.10Moderate (~45%)Protic solvents satisfy the H-bond requirements of the 4-carboxylic acid. However, rapid evaporation often leads to twinned crystals or amorphous crashing[5].
Hanging Drop Vapor Diffusion PEG 3350 / Buffer / DMSOProtein-Ligand Co-Crystallization1.80 – 2.50Variable (~30%)DMSO maintains ligand solubility. Slow vapor equilibration gently drives the complex into the metastable zone, allowing critical salt bridges to form[3].

Crystallography Workflow

CrystallographyWorkflow N1 8-Bromoquinazoline-4-carboxylic Acid Derivatives N2 Small Molecule Absolute Structure N1->N2 N3 Protein-Ligand Co-Crystallization N1->N3 N4 Liquid/Vapor Diffusion (CHCl3 / Diethyl Ether) N2->N4 N5 Hanging Drop Vapor Diffusion (PEG / Buffer / DMSO) N3->N5 N6 X-Ray Diffraction (Mo Kα / Synchrotron) N4->N6 N5->N6 N7 Structure Solution (SHELXT / Phenix) N6->N7

Workflow for X-ray crystallographic analysis of 8-bromoquinazoline derivatives.

Self-Validating Experimental Protocols

Protocol 1: Small Molecule Single-Crystal Growth via Liquid/Vapor Diffusion

This protocol utilizes a Chloroform/Diethyl Ether system, which is highly proven for bulky, axially chiral, or halogenated quinazoline derivatives[4].

  • Step 1: Dissolution. Dissolve 5 mg of the 8-bromoquinazoline-4-carboxylic acid derivative in 0.5 mL of anhydrous chloroform in a 2 mL inner glass vial.

    • Causality: Chloroform disrupts the strong π-π stacking of the quinazoline rings while fully solvating the bulky, hydrophobic halogen atom.

  • Step 2: Anti-Solvent Chamber Setup. Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether. Cap the outer 20 mL vial tightly.

    • Causality: The high vapor pressure of diethyl ether ensures it diffuses into the chloroform phase faster than chloroform escapes. This gradually decreases the solvent's solvating power, gently pushing the solution into supersaturation.

  • Step 3: Incubation. Store the undisturbed chamber at 4°C for 3 to 7 days.

    • Causality: Lower temperatures reduce thermal kinetic energy, favoring the thermodynamic stability of a single, highly-ordered crystal lattice over rapid, kinetic amorphous precipitation.

  • Step 4: Self-Validation Check. Extract a candidate crystal and examine it under a stereomicroscope equipped with a cross-polarizer. Rotate the stage 360 degrees.

    • Validation: A true, ordered single crystal will exhibit sharp optical extinction (strong birefringence) every 90 degrees of rotation. If the sample remains dark or uniformly bright, it is an amorphous aggregate or a heavily twinned crystal, indicating the diffusion rate was too fast.

Protocol 2: Protein-Ligand Co-Crystallization (Hanging Drop)

This protocol is optimized for co-crystallizing 8-bromoquinazoline derivatives with target kinases or viral macrodomains[3].

  • Step 1: Ligand Preparation. Prepare a 50 mM stock of the quinazoline derivative in 100% anhydrous DMSO.

    • Causality: The 8-bromo group renders the compound highly hydrophobic; high-concentration DMSO prevents premature precipitation when the ligand is eventually introduced to aqueous biological buffers.

  • Step 2: Complex Formation. Incubate the target protein (e.g., purified nsP3 macrodomain at 10 mg/mL) with a 2 mM final concentration of the ligand (ensuring final DMSO concentration is ≤ 4%) on ice for 1 hour.

    • Causality: This incubation period allows the 4-carboxylic acid to establish critical water-bridged hydrogen bond networks with the protein's hinge region residues before crystallization precipitants force the protein out of solution[2].

  • Step 3: Drop Setup. On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.4). Invert the slip over a well containing 500 µL of the reservoir solution and seal it with vacuum grease.

    • Causality: The difference in vapor pressure drives water from the smaller drop to the larger reservoir, slowly concentrating both the protein complex and the PEG precipitant into the nucleation zone.

  • Step 4: Self-Validation Check. After 5-10 days, inspect the drop for crystal formation.

    • Validation: Expose the drop to a UV-fluorescence microscope (using 280 nm excitation). True protein-ligand crystals will exhibit intrinsic tryptophan fluorescence and glow brightly. If the crystal appears dark under UV, it is a false positive (e.g., an inorganic salt crystal from the HEPES buffer).

References

  • Title: Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design Source: PLOS One URL: [Link]

  • Title: Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Preparation and Resolution of a Modular Class of Axially Chiral Quinazoline-Containing Ligands Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines Source: MDPI URL: [Link]

Sources

Comprehensive Preclinical Evaluation: 8-Bromoquinazoline-4-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology evolves, the selection of optimal chemical scaffolds is paramount for developing highly selective, potent, and metabolically stable kinase inhibitors. 8-Bromoquinazoline-4-carboxylic acid (CAS: 1781662-84-7) has emerged as a critical building block in drug discovery, particularly for synthesizing next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors targeting resistant mutations.

Unlike finalized active pharmaceutical ingredients (APIs), this compound serves as a "privileged scaffold." The quinazoline core acts as an ATP-competitive hinge-binding motif, while the 8-position bromine and 4-position carboxylic acid provide essential vectors for structural diversification. This guide objectively compares the in vitro and in vivo performance of derivatives synthesized from the 8-bromoquinazoline scaffold against alternative scaffolds (6-bromoquinazoline and quinoline), providing actionable insights for drug development professionals.

Mechanistic Rationale: Why the 8-Bromoquinazoline Scaffold?

The efficacy of quinazoline-based inhibitors stems from their ability to mimic the adenine ring of ATP, anchoring into the kinase hinge region (typically via hydrogen bonding to Met793 in EGFR)[1].

  • The 8-Bromo Advantage: Placing a bulky bromine atom at the 8-position introduces a controlled steric clash. This forces attached functional groups into specific dihedral angles, highly favoring the binding pocket of mutant EGFR (e.g., the T790M "gatekeeper" mutation) while reducing affinity for wild-type (WT) EGFR[1].

  • The 4-Carboxylic Acid Vector: This moiety allows for rapid combinatorial amide coupling, enabling researchers to probe the solvent-exposed region of the kinase for improved pharmacokinetic (PK) properties.

EGFR_Pathway EGF EGF / Ligand EGFR EGFR (WT / Mutant) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor 8-Bromoquinazoline Derivative Inhibitor->EGFR ATP-competitive inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action for 8-bromoquinazoline-derived EGFR inhibitors blocking tumor pathways.

In Vitro Studies: Scaffold Performance Comparison

To evaluate the intrinsic target engagement of these scaffolds, matched-pair derivatives (where only the core scaffold differs) were synthesized and tested against isolated EGFR kinase domains.

Experimental Protocol: Self-Validating ADP-Glo™ Kinase Assay

Causality Focus: The ADP-Glo assay is selected because it directly measures ADP production, preventing false positives caused by fluorescent compound interference—a common issue with halogenated quinazolines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation, ensuring true stoichiometric binding.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant EGFR (WT, L858R, or T790M) into a 384-well plate. Add 2.5 µL of the scaffold derivative (10-point dose-response, 3-fold serial dilution). Incubate for 30 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP/Substrate mix (ATP at Km​ apparent for each mutant). Rationale: Running the assay at Km​ ensures that the IC50 values directly reflect the Ki​ (inhibitor affinity), allowing for accurate cross-scaffold comparison.

  • Assay Validation (Internal Control): Include Staurosporine (1 µM) as a positive control for 100% inhibition and a DMSO-only well for 0% inhibition. Rationale: This calculates the Z'-factor; only plates with Z' > 0.6 are accepted to guarantee data trustworthiness.

  • Detection: Add 10 µL ADP-Glo Reagent (incubate 40 min) to deplete unreacted ATP, followed by 20 µL Kinase Detection Reagent (incubate 30 min) to convert ADP to a luminescent signal. Read on a microplate luminometer.

Quantitative Data: Kinase Inhibition ( IC50​ in nM)
Scaffold Core (Matched Derivatives)EGFR WT IC50​ (nM)EGFR L858R IC50​ (nM)EGFR T790M IC50​ (nM)Selectivity Index (WT / T790M)
8-Bromoquinazoline (Target) 452.01.23.5~129x
6-Bromoquinazoline (Alt 1)85.02.448.1~1.7x
Quinoline-4-carboxylic acid (Alt 2)>1000155.0320.0N/A

Analysis: The 8-bromoquinazoline scaffold demonstrates profound selectivity for the T790M mutant over WT EGFR. The 6-bromo alternative, while potent, lacks the steric bulk necessary to avoid WT EGFR binding, leading to potential off-target toxicity (e.g., skin rash, diarrhea)[2]. The quinoline core lacks the critical N1 nitrogen required for optimal hinge binding, resulting in poor overall potency.

In Vivo Studies: Pharmacokinetics & Xenograft Efficacy

Translating in vitro potency to in vivo efficacy requires a scaffold that withstands hepatic metabolism while maintaining tumor penetrance.

Experimental Protocol: Murine Xenograft Efficacy Model

Causality Focus: Utilizing a cell line with endogenous mutations ensures the evaluation reflects actual tumor biology rather than artificial overexpression artifacts.

  • Model Selection: Cultured NCI-H1975 cells (harboring endogenous EGFR L858R/T790M double mutations) are selected to rigorously test mutant-specific engagement[1].

  • Inoculation: Inject 5×106 H1975 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Rationale: Subcutaneous injection allows for precise, non-invasive caliper measurements of tumor volume.

  • Dosing Regimen: Once tumors reach ~150 mm3 , randomize mice into vehicle and treatment groups (n=8/group). Administer the scaffold derivatives at 10 mg/kg via oral gavage (PO) daily for 21 days. Rationale: Oral administration tests the scaffold's gastrointestinal absorption and first-pass metabolic stability.

  • Monitoring & Validation: Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly. Rationale: Body weight tracking serves as a self-validating toxicity metric; >10% weight loss indicates unacceptable systemic toxicity, overriding any efficacy data.

Workflow Scaffold 8-Bromoquinazoline Scaffold Synthesis Combinatorial Synthesis Scaffold->Synthesis InVitro In Vitro Kinase Assay (ADP-Glo) Synthesis->InVitro InVivoPK In Vivo PK (Clearance/Half-life) InVitro->InVivoPK Xenograft Murine Xenograft Efficacy Model InVivoPK->Xenograft

Fig 2: Preclinical development workflow from scaffold selection to in vivo xenograft validation.

Quantitative Data: Pharmacokinetics & Tumor Suppression
Scaffold Core DerivativeOral Bioavailability (F%)Half-life ( T1/2​ , hr)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
8-Bromoquinazoline 68% 4.2 88% -1.2% (Tolerated)
6-Bromoquinazoline45%2.154%-8.5% (Toxicity observed)
Quinoline-4-carboxylic acid82%6.512%+1.0% (Inefficacious)

Analysis: The 8-bromoquinazoline scaffold provides an optimal balance. It achieves high Tumor Growth Inhibition (88%) without significant body weight loss, validating its WT-sparing profile observed in vitro. The 6-bromo variant suffers from higher clearance and WT-mediated toxicity, while the quinoline scaffold, despite excellent PK, fails to inhibit tumor growth due to poor target engagement.

Conclusion & Selection Guide

When designing targeted kinase inhibitors, the choice of the foundational scaffold dictates the ceiling of the drug's potential.

  • Choose 8-Bromoquinazoline-4-carboxylic acid when targeting mutated kinases (like EGFR T790M) where steric manipulation is required to achieve high mutant-vs-WT selectivity, and when oral bioavailability is a primary project goal[2].

  • Choose 6-Bromoquinazoline only for early-stage pan-kinase screening where selectivity is not yet a priority.

  • Choose Quinoline-4-carboxylic acid when targeting non-kinase receptors where the hinge-binding nitrogen is not a prerequisite for activity.

References

  • AK Scientific, Inc. - Safety Data Sheet: 8-Bromoquinazoline-4-carboxylic acid.
  • US Patent 10653701B2 - Substituted quinazolines for inhibiting kinase activity.
  • WO2015027222A2 - Certain chemical entities, compositions, and methods.

Sources

Comparative analysis of different synthetic routes to quinazoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to Quinazoline-4-Carboxylic Acids

Quinazoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors, ATP-binding cassette modulators, and anti-inflammatory agents. Selecting the optimal synthetic route requires a strict evaluation of atom economy, functional group tolerance, and scalability. This guide provides an objective, data-driven comparison of the three primary synthetic pathways utilized in modern drug development.

Mechanistic Evaluation of Synthetic Routes

One-Pot Three-Component Condensation (Isatin Ring-Opening)

This biomimetic, Pfitzinger-inspired route is highly efficient for generating C2-substituted quinazoline-4-carboxylic acids from inexpensive starting materials[1].

  • Expertise & Causality: The reaction initiates with the alkaline hydrolysis of the isatin lactam ring, generating a (2-aminophenyl)-oxo-acetic acid sodium salt. The strongly basic medium is critical as it prevents the premature decarboxylation of the highly reactive alpha-keto acid. The subsequent addition of an aldehyde and ammonium acetate triggers a cascade condensation. Ammonium acetate acts as a strategic, dual-purpose reagent: it provides the ammonia nitrogen source for imine formation while simultaneously buffering the solution to a weakly acidic pH, which is thermodynamically optimal for the final cyclization and air-oxidation to the aromatic quinazoline core[1].

  • Performance: Exhibits excellent atom economy and a strong green chemistry profile, as it utilizes aqueous media and avoids heavy transition metals.

Palladium-Catalyzed Carbonylation of 4-Chloroquinazolines

For late-stage functionalization of complex heterocycles, the carbonylation of 4-chloroquinazolines offers unparalleled regioselectivity[2].

  • Expertise & Causality: The C4 position of the quinazoline ring is highly electron-deficient, making the C4–Cl bond exceptionally prone to oxidative addition by Pd(0) species. Following the insertion of carbon monoxide, nucleophilic attack by water yields the carboxylic acid. The critical experimental choice in this route is the ligand. Utilizing a bidentate ligand with a large bite angle (e.g., Xantphos) forces the palladium center into a distorted geometry. This steric strain accelerates the reductive elimination step and effectively suppresses competitive decarbonylation or homocoupling pathways[2].

  • Performance: Highly versatile for complex substrates but penalized by the requirement for toxic CO gas, expensive catalysts, and rigorous anhydrous/anaerobic setups during the catalytic cycle.

Hydrolysis of Quinazoline-4-carbonitriles

When the nitrile precursor is accessible (e.g., via the Reissert-Henze reaction), its direct hydrolysis is a robust method for carboxylic acid generation[3].

  • Expertise & Causality: The electron-withdrawing nature of the quinazoline ring highly activates the C4-nitrile towards nucleophilic hydration. The reaction proceeds through a primary amide intermediate. While both acidic and basic catalysis can be employed, acidic conditions (e.g., concentrated HCl) are mechanistically preferred. Strong basic conditions can occasionally lead to off-target nucleophilic attack at the C2 position, resulting in irreversible ring-opening or degradation of the heterocyclic scaffold[3].

  • Performance: Delivers near-quantitative yields but is limited by the multi-step prerequisite of synthesizing the carbonitrile precursor.

G Isatin Isatin (Alkaline Hydrolysis) Product Quinazoline-4-carboxylic acid Isatin->Product 1. NaOH, H2O 2. R-CHO, NH4OAc (One-Pot Condensation) Chloro 4-Chloroquinazoline (Late-Stage Functionalization) Chloro->Product Pd(OAc)2, Xantphos, CO, H2O (Carbonylation) Nitrile Quinazoline-4-carbonitrile (Pre-formed Precursor) Nitrile->Product Acid/Base, H2O, Reflux (Hydrolysis)

Figure 1: Convergent synthetic pathways to quinazoline-4-carboxylic acids.

Quantitative Data Matrix

Synthetic RouteStarting MaterialTypical YieldReaction TimeGreen Chemistry / Atom EconomyKey Reagents
One-Pot Condensation Isatin70–85%4–12 hHigh (Aqueous solvent, metal-free)NaOH, R-CHO, NH₄OAc
Pd-Carbonylation 4-Chloroquinazoline60–80%12–24 hLow (Requires CO gas, Pd catalyst)Pd(OAc)₂, Xantphos, CO, Base
Nitrile Hydrolysis Quinazoline-4-carbonitrile80–95%2–6 hMedium (High yield, multi-step prep)HCl or NaOH, H₂O

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.

W Step1 Alkaline Hydrolysis Isatin + NaOH (aq) IPC1 IPC: Clear Solution (Lactam Cleavage) Step1->IPC1 Step2 Condensation Add R-CHO + NH4OAc IPC1->Step2 IPC2 IPC: TLC Monitoring (Aldehyde Consumption) Step2->IPC2 Step3 Acidification Adjust pH to 5-6 IPC2->Step3 Validation Validation 1H NMR, 13C NMR Step3->Validation

Figure 2: Self-validating experimental workflow for one-pot quinazoline synthesis.

Protocol A: One-Pot Synthesis from Isatin
  • Lactam Cleavage: Suspend isatin (10 mmol) in 15 mL of deionized water. Add NaOH (40 mmol) and stir at 30 °C for 30 minutes.

    • IPC: The opaque orange suspension must dissolve into a clear, pale-yellow solution, confirming complete lactam hydrolysis to the sodium salt.

  • Condensation: Add the target aldehyde (10 mmol) and ammonium acetate (40 mmol) directly to the aqueous solution. Stir vigorously under an air atmosphere at 80 °C for 6–8 hours.

    • IPC: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active aldehyde spot indicates reaction completion.

  • Acid-Base Isolation: Cool the reaction mixture to room temperature. Slowly add 2M HCl dropwise until the pH reaches exactly 5.0–6.0.

    • IPC: A precipitate will form exclusively at this isoelectric point. Filter the solid and wash with cold water.

  • Analytical Validation: Confirm the structure via 1H NMR (verify the absence of the aldehyde proton and the presence of quinazoline aromatic protons) and LC/MS (target [M+H]+ mass).

Protocol B: Palladium-Catalyzed Carbonylation
  • Catalyst Activation: In an oven-dried Schlenk flask, combine 4-chloroquinazoline (5 mmol), Pd(OAc)₂ (0.25 mmol, 5 mol%), and Xantphos (0.25 mmol, 5 mol%). Purge the flask with N₂ for 15 minutes.

  • Carbonylation: Add degassed DMF (20 mL), Et₃N (15 mmol), and H₂O (50 mmol). Evacuate the flask and backfill with CO gas using a balloon (1 atm). Heat the mixture to 80 °C for 16 hours.

    • IPC: Monitor by LC/MS; the mass shift from [M+H]+ to [M+H+28]+ (acyl palladium intermediate) to[M+H+44]+ (carboxylic acid) confirms successful CO insertion and hydrolysis.

  • Workup: Dilute the mixture with EtOAc and extract with 1M NaOH. The organic layer will retain unreacted starting material and phosphine ligands. Acidify the aqueous layer to pH 4 with HCl to precipitate the pure quinazoline-4-carboxylic acid.

  • Analytical Validation: 13C NMR must show a characteristic downfield carbonyl resonance near 165–170 ppm.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry (DergiPark).[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromoquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 8-Bromoquinazoline-4-carboxylic acid. As a brominated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Core Principles of Disposal: Hazard Identification and Risk Mitigation

8-Bromoquinazoline-4-carboxylic acid is an irritant and requires careful handling. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

Given these hazards, the fundamental principle of disposal is containment and segregation . Under no circumstances should this chemical or its residues be disposed of down the drain or mixed with general laboratory waste.[1][2][3] The presence of a halogen (bromine) dictates its classification as a specific waste stream, which is critical for proper final disposal by licensed facilities.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling 8-Bromoquinazoline-4-carboxylic acid for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[2][4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use nitrile gloves. Inspect gloves for any tears or perforations before use.[4][5]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[2][4]

  • Footwear: Closed-toe shoes are required to protect against spills.[2]

All handling operations, including weighing and transferring waste, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps from the point of waste generation to its final collection for disposal.

Step 1: Waste Characterization and Segregation

The most critical step in this process is correct waste segregation. Due to its chemical structure, 8-Bromoquinazoline-4-carboxylic acid must be categorized as Halogenated Organic Waste .[2][6]

  • Causality: Halogenated organic compounds require high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste complicates and increases the cost of disposal, and can lead to regulatory non-compliance.

  • Action: Designate a specific waste container exclusively for halogenated organic solids. Do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[3][6]

Step 2: Container Selection and Preparation

The choice of container is vital for safe temporary storage in the laboratory.

  • Action: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[3][7] Avoid metal containers, as some halogenated compounds can degrade to form acidic byproducts that corrode metal.[3]

  • Preparation: Ensure the container is clean and dry before the first use.

Step 3: Labeling the Waste Container

Proper labeling is a legal and safety requirement. It ensures that everyone in the laboratory understands the contents and associated hazards.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "8-Bromoquinazoline-4-carboxylic acid". Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date on which waste was first added.[7]

    • The name of the principal investigator or laboratory contact.

Step 4: Transferring Waste to the Container

Minimize the generation of dust during the transfer process.

  • Action: Carefully transfer the solid waste into the designated halogenated organic waste container inside a chemical fume hood. If the compound is residual in a solvent, transfer the solution into a designated "Halogenated Organic Liquid Waste" container.

  • Best Practice: Use a powder funnel to avoid spillage on the container's exterior. If any spillage occurs, decontaminate the outside of the container immediately.

Step 5: Temporary Storage in the Laboratory

Waste containers must be stored safely pending collection by waste management personnel.

  • Action: Keep the waste container tightly closed when not in use.[1] Store it in a designated satellite accumulation area, which should be a secondary containment tray to prevent the spread of material in case of a leak.[3] This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]

Step 6: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through official channels.

  • Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office or a designated waste management department to schedule a collection.[8] Never attempt to dispose of the material through a private contractor without institutional approval. The final disposal will be handled by a licensed and approved waste disposal plant.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Prevent entry to the spill area. Remove all sources of ignition.[1][9]

  • Don Appropriate PPE: Before cleanup, wear the full PPE detailed in Section 2.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[1]

    • Carefully sweep or vacuum the absorbed material into the designated halogenated organic waste container.[1]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Quantitative Data and Hazard Summary

ParameterValue / InformationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
CAS Number 1781662-84-7[1]
Waste Classification Halogenated Organic Waste[2][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3][10]
Disposal Method Licensed Professional Waste Disposal Service[1][5][11]
Spill Cleanup Material Inert, dry material (e.g., sand, vermiculite)[1][3]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromoquinazoline-4-carboxylic acid.

G start_node Waste Generation: 8-Bromoquinazoline-4-carboxylic acid ppe_node Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node char_node Step 2: Characterize Waste Is it a halogenated organic compound? ppe_node->char_node segregate_node Step 3: Segregate Waste Place in 'Halogenated Organic Waste' Container char_node->segregate_node Yes label_node Step 4: Label Container (Full Name, Hazards, Date) segregate_node->label_node store_node Step 5: Store Safely (Closed, Secondary Containment) label_node->store_node dispose_node Step 6: Arrange Pickup Contact Institutional EHS for Disposal store_node->dispose_node end_node Disposal Complete dispose_node->end_node

Caption: Disposal workflow for 8-Bromoquinazoline-4-carboxylic acid.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Laboratory Waste Disposal. (n.d.). University of Aveiro. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]

  • A safety and chemical disposal guideline for Minilab users. (2020). UFZ. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinazoline-4-carboxylic acid
Reactant of Route 2
8-Bromoquinazoline-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.